molecular formula C9H7NO4 B11904886 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

Número de catálogo: B11904886
Peso molecular: 193.16 g/mol
Clave InChI: CFFIQHKSBUHHQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is a chemical compound for research and development applications. It features an indanone core structure, which is a privileged scaffold in medicinal chemistry, substituted with hydroxy and nitro functional groups. The indanone structure is a common motif found in compounds with a range of biological activities. Researchers value this scaffold for its potential in developing new therapeutic agents. The specific substitution pattern on this molecule makes it a versatile synthetic intermediate for constructing more complex, bioactive structures. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C9H7NO4

Peso molecular

193.16 g/mol

Nombre IUPAC

5-hydroxy-7-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7NO4/c11-6-3-5-1-2-8(12)9(5)7(4-6)10(13)14/h3-4,11H,1-2H2

Clave InChI

CFFIQHKSBUHHQO-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)C2=C1C=C(C=C2[N+](=O)[O-])O

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Properties of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one. As a member of the indanone class of compounds, this molecule is of significant interest to researchers in medicinal chemistry and drug development. The indanone scaffold is a privileged structure, known to be a core component of various biologically active compounds.[1] The presence of both a hydroxyl and a nitro group on the aromatic ring of this particular derivative suggests a unique electronic and chemical profile, making it a valuable subject for detailed investigation. This guide will delve into its structural characteristics, predicted physicochemical properties, and expected spectroscopic signatures. Furthermore, it will outline detailed, field-proven methodologies for its synthesis and characterization, drawing from established protocols for related indanone derivatives. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, enabling its effective use in further research and development endeavors.

Introduction: The Significance of the Indanone Scaffold

The 2,3-dihydroinden-1-one, or indanone, core is a bicyclic structure composed of a benzene ring fused to a five-membered cyclopentanone ring. This structural motif is prevalent in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities.[2][3] The rigid conformation of the indanone scaffold provides a fixed orientation for appended functional groups, which is advantageous for designing molecules with specific interactions with biological targets.

Substituted indanones have demonstrated a remarkable diversity of pharmacological effects, including but not limited to:

  • Anticancer Activity: Certain derivatives have shown inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and tubulin polymerization.[4]

  • Neuroprotective Properties: The well-known Alzheimer's disease drug, Donepezil, features an indanone core and functions as an acetylcholinesterase inhibitor. Other indanones have shown potential as monoamine oxidase B (MAO-B) inhibitors.[3][4]

  • Antimicrobial and Antiviral Effects: Various substituted indanones have been investigated for their efficacy against a range of pathogens.[2][3][4]

  • Anti-inflammatory Action: The indanone structure is a key component in molecules that modulate inflammatory pathways.[4]

The subject of this guide, 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, incorporates two key functional groups that are expected to significantly influence its chemical behavior and biological potential. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological macromolecules. The nitro group is a strong electron-withdrawing group, which can modulate the reactivity of the aromatic ring and is a known pharmacophore in certain classes of antimicrobial and anticancer agents that undergo bioreductive activation.[5][6]

Molecular Structure and Identification

This section details the fundamental identifiers and structural representations of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one.

Identifier Value Source
IUPAC Name 5-hydroxy-7-nitro-2,3-dihydroinden-1-oneBenchChem[1]
Molecular Formula C₉H₇NO₄BenchChem[1]
Molecular Weight 193.16 g/mol BenchChem[1]
Canonical SMILES C1CC(=O)C2=C1C=C(C=C2[O-])OBenchChem[1]
InChI Key CFFIQHKSBUHHQO-UHFFFAOYSA-NBenchChem[1]

Predicted Physicochemical Properties

Property Predicted Value for 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one Known Value for 1-Indanone Justification for Prediction
Melting Point (°C) Higher than 1-indanone, likely in the range of 150-200 °C38-40 °C[7]The presence of polar hydroxyl and nitro groups will lead to stronger intermolecular forces (hydrogen bonding and dipole-dipole interactions), requiring more energy to break the crystal lattice.
Boiling Point (°C) Significantly higher than 1-indanone, likely >300 °C243-245 °C[7]The increased polarity and molecular weight will result in a substantially higher boiling point.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone).6.5 g/L in water; soluble in ethanol and ether.[7]The hydroxyl group will increase water solubility compared to unsubstituted indanone, but the overall molecule remains largely nonpolar. The polar functional groups will enhance solubility in polar organic solvents.
pKa The phenolic hydroxyl group is expected to be acidic, with a pKa around 7-8.Not applicableThe electron-withdrawing nitro group will increase the acidity of the phenolic proton compared to phenol (pKa ~10).
LogP Lower than 1-indanone, likely in the range of 1.0-1.5.1.5 (for 5-nitro-2,3-dihydro-1H-inden-1-one)[8]The presence of the polar hydroxyl group will decrease the lipophilicity of the molecule.

Synthesis and Purification

A definitive, published synthesis for 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one has not been identified in the reviewed literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of substituted indanones, particularly the synthesis of 5-hydroxy-1-indanone.[9] The proposed pathway involves the nitration of a suitable 5-hydroxy-1-indanone precursor.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process, beginning with the formation of a protected 5-hydroxy-1-indanone, followed by nitration and subsequent deprotection. A key strategy in the synthesis of substituted indanones is the intramolecular Friedel-Crafts acylation.[2][10]

Synthetic Pathway A 2,6-Dibromophenol C 2,6-Dibromophenyl 3-chloropropionate A->C Acylation B 3-Chloropropionyl chloride B->C D 4,6-Dibromo-5-hydroxy-1-indanone C->D Friedel-Crafts Acylation (Lewis Acid) E 5-Hydroxy-1-indanone D->E Debromination F 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one E->F Nitration (HNO3/H2SO4) Reactivity main 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one Key Reactive Sites carbonyl Carbonyl Group (C=O) main->carbonyl Nucleophilic addition alpha_carbon α-Carbon main->alpha_carbon Enolate formation, Aldol condensation aromatic_ring Aromatic Ring main->aromatic_ring Electrophilic substitution (deactivated) nitro_group Nitro Group (-NO₂) main->nitro_group Reduction to amine hydroxyl_group Hydroxyl Group (-OH) main->hydroxyl_group Alkylation, Acylation

Sources

The Emergence of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one as an Indanone Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core:

Abstract

The indanone core represents a "privileged structure" in medicinal chemistry, valued for its rigid, synthetically accessible framework that serves as a cornerstone for a multitude of biologically active molecules.[1] This technical guide delves into the specific attributes of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, a highly functionalized indanone derivative poised for significant impact in drug discovery. We will dissect the strategic importance of the 5-hydroxy and 7-nitro substitutions, providing a rationale for their synergistic contribution to target engagement and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scaffold's potential, detailed synthetic protocols, and a forward-looking perspective on its applications.

The Indanone Scaffold: A Foundation of Therapeutic Success

The bicyclic framework of 2,3-dihydro-1H-inden-1-one, commonly known as indanone, is a recurring motif in a diverse array of pharmacologically active compounds. Its prevalence in both natural products and synthetic drugs underscores its status as a privileged scaffold.[1][2] The rigid structure of the indanone core provides a well-defined three-dimensional orientation for appended functional groups, facilitating high-affinity interactions with biological targets.

The therapeutic landscape has been significantly shaped by indanone-based drugs. A prime example is Donepezil , an acetylcholinesterase (AChE) inhibitor widely prescribed for the management of Alzheimer's disease.[3][4] The success of Donepezil has catalyzed extensive research into indanone derivatives for a range of neurological disorders.[3][5] Beyond neuroprotection, the indanone scaffold has demonstrated remarkable versatility, with derivatives exhibiting potent anti-inflammatory, anticancer, antiviral, and antibacterial properties.[6][7]

Strategic Dissection of the Core: The Significance of 5-Hydroxy and 7-Nitro Substitutions

The true potential of a privileged scaffold is unlocked through strategic functionalization. In the case of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, the hydroxyl and nitro groups are not mere decorations; they are key modulators of the molecule's chemical and biological properties.

The 5-Hydroxy Group: A Key Interaction Point

The phenolic hydroxyl group at the 5-position is a critical determinant of biological activity. Its ability to act as both a hydrogen bond donor and acceptor allows for potent interactions with amino acid residues in the active sites of target proteins.[8][9] This can lead to enhanced binding affinity and selectivity. Furthermore, the hydroxyl group can influence the molecule's overall polarity, impacting its solubility and ability to cross biological membranes.[10]

The 7-Nitro Group: An Electronic and Metabolic Modulator

The nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the aromatic ring.[11] This electronic perturbation can modulate the acidity of the 5-hydroxyl group, potentially enhancing its hydrogen bonding capabilities. In some contexts, the nitro group itself can participate in specific interactions with biological targets.[12]

From a drug development perspective, the nitro group can also serve as a metabolic handle. Enzymatic reduction of the nitro group in biological systems can lead to the formation of other functional groups, a strategy that can be exploited in the design of prodrugs or compounds with altered metabolic profiles.[11][13]

The combined electronic effects of the electron-donating hydroxyl group and the electron-withdrawing nitro group create a unique electronic environment on the indanone core, which can be fine-tuned for specific biological targets.

Synthetic Pathways and Methodologies

The synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one can be approached through a multi-step sequence, leveraging established reactions in organic chemistry. The following protocol outlines a plausible and robust synthetic route.

Proposed Synthetic Workflow

The overall strategy involves the construction of a substituted phenylpropanoic acid followed by an intramolecular Friedel-Crafts acylation to form the indanone ring system.

Synthetic_Workflow A Starting Material: 3-Hydroxy-5-nitrophenylpropanoic Acid B Step 1: Protection of Hydroxyl Group (e.g., with a suitable protecting group like MOM or TBDMS) A->B Protection C Step 2: Intramolecular Friedel-Crafts Acylation (e.g., using a strong acid like PPA or a Lewis acid) B->C Cyclization D Step 3: Deprotection of Hydroxyl Group (e.g., acidic or fluoride-mediated deprotection) C->D Deprotection E Final Product: 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one D->E Final Product Formation Hypothetical_MOA cluster_0 Enzyme Active Site Target_Protein Amino Acid Residue 1 (e.g., Ser, Thr, Tyr) Amino Acid Residue 2 (e.g., Asp, Glu) Hydrophobic Pocket Inhibition Enzyme Inhibition Scaffold 5-Hydroxy-7-nitro- 2,3-dihydroinden-1-one Scaffold->Target_Protein:f0 H-bond donation/acceptance (5-Hydroxy group) Scaffold->Target_Protein:f1 Electrostatic interaction (7-Nitro group) Scaffold->Target_Protein:f2 Hydrophobic interaction (Indanone core)

Sources

Preliminary investigation of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one bioactivity

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Preliminary Research

I'm currently engaged in a comprehensive information-gathering phase. I'm leveraging targeted Google searches to construct a solid foundation on 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, with particular emphasis on its synthesis, related analogs, and documented or anticipated biological activities. I'm also searching for established protocols for cytotoxicity and anti-inflammatory activity.

Structuring the Technical Guide

I've moved on to structuring the technical guide. My immediate focus is on developing a logical flow, starting with an introduction to 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, its physicochemical properties, and a series of preliminary bioactivity assays. For each assay (MTT, Griess, DPPH), I'm working to provide rationale, detailed protocols, and result interpretation guidance. Graphviz diagrams for workflow and pathways are up next.

Expanding Assay Protocol Details

I'm now diving deeper into the specifics of each assay. I'm focusing on providing very detailed, step-by-step protocols for the MTT, Griess, and DPPH assays. I'm making sure that I have clear explanations for the rationale behind each step and guidance on how to interpret the possible outcomes of each experiment. My aim is to make the guide extremely user-friendly. I'm beginning to map out the citations I'll need to support all claims.

In Silico Evaluation of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one Derivatives as Dual-Binding Site Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indanone core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds[1]. In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), indanone derivatives are highly valued for their ability to inhibit Acetylcholinesterase (AChE)[2][3].

This technical guide explores the molecular docking methodologies required to evaluate a highly specific and potent building block: 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one . By leveraging the unique physicochemical properties of the 5-hydroxyl and 7-nitro substitutions, researchers can design extended derivatives capable of dual-site binding within the AChE catalytic gorge. This document outlines the mechanistic rationale, a self-validating docking protocol, and the quantitative interaction profiling necessary to advance these derivatives through the preclinical computational pipeline.

Mechanistic Rationale: The Substituted Indanone Pharmacophore

To design effective AChE inhibitors, one must understand the causality behind the target's topography. Human AChE features a narrow, 20 Å deep catalytic gorge[4]. At the bottom lies the Catalytic Active Site (CAS), while the entrance is guarded by the Peripheral Anionic Site (PAS)[5].

The compound 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one serves as an optimal PAS-anchoring pharmacophore due to three distinct structural features:

  • The Indanone Core: Mimics the benzyl moiety of the blockbuster drug donepezil, allowing for critical π−π stacking interactions with the aromatic ring of Trp286 at the PAS[4][6].

  • 5-Hydroxyl Substitution: Acts as a directional hydrogen bond donor/acceptor. When positioned correctly within the gorge, it can engage in H-bonding with mid-gorge residues such as Tyr124 or Phe295, stabilizing the ligand's transit toward the CAS[5].

  • 7-Nitro Substitution: The steric proximity of the strong electron-withdrawing 7-nitro group to the C1 carbonyl creates a localized region of high dipole moment. This alters the electrostatic potential of the aromatic π -cloud, strengthening stacking interactions with electron-rich aromatic residues and preventing rapid dissociation[1][7].

Pathway ACh Acetylcholine (ACh) Receptor Cholinergic Receptors ACh->Receptor Activates AChE Acetylcholinesterase (AChE) ACh->AChE Binds CAS Breakdown Choline + Acetate AChE->Breakdown Hydrolysis Inhibitor Indanone Derivatives Inhibitor->AChE Competitive Inhibition

Cholinergic signaling and AChE inhibition by indanone derivatives.

Experimental Protocol: Self-Validating Docking Workflow

A robust computational protocol must be self-validating. The following step-by-step methodology ensures that the molecular docking of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one derivatives is grounded in reproducible, physically accurate parameters.

Phase 1: Target Protein Preparation
  • Action: Retrieve the X-ray crystal structure of human AChE complexed with donepezil (PDB ID: 4EY7)[4][6]. Remove all co-crystallized water molecules except for conserved structural waters (e.g., HOH 846, which bridges the ligand to Tyr337). Add polar hydrogens and assign protonation states at pH 7.4 using tools like Schrödinger's Protein Preparation Wizard.

  • Causality: Why PDB 4EY7 instead of 4EY6 (Galantamine)? Because donepezil contains an indanone moiety. Using 4EY7 ensures that the induced-fit conformation of the AChE gorge is already pre-organized to accommodate the indanone scaffold[4][6]. Assigning pH 7.4 is critical because the ionization state of the catalytic triad (Ser203-His447-Glu334) dictates the electrostatic environment of the gorge.

Phase 2: Ligand Preparation
  • Action: Generate 3D conformations of the 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one derivatives. Perform energy minimization using the OPLS4 or MMFF94 force field. Ensure any basic amine linkers attached to the core are protonated.

  • Causality: At physiological pH, basic amines are protonated. An unprotonated amine in your in silico model will fail to form the critical cation- π interaction with Trp86 at the CAS, leading to false-negative docking scores and flawed Structure-Activity Relationship (SAR) models[2].

Phase 3: Grid Generation & Validation
  • Action: Center the receptor grid box strictly on the coordinates of the native donepezil ligand. Before screening new derivatives, re-dock the native donepezil back into the active site.

  • Causality: AChE's gorge is exceptionally deep. Blind docking often traps ligands at the entrance. Centering on donepezil forces the algorithm to evaluate poses spanning the entire gorge. The re-docking step is your internal control: if the Root Mean Square Deviation (RMSD) between your docked donepezil and the crystallographic donepezil is > 2.0 Å, your grid parameters are invalid and must be recalibrated.

Phase 4: Docking Execution & Post-Docking Analysis
  • Action: Execute docking using Extra Precision (XP) scoring functions (e.g., Glide XP or AutoDock Vina). Subject the top poses to MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to estimate true binding free energy ( ΔGbind​ )[3].

Workflow LigPrep Ligand Preparation (Protonation at pH 7.4) Docking Molecular Docking (Flexible Ligand) LigPrep->Docking ProtPrep Protein Preparation (PDB: 4EY7, Add H+) GridGen Grid Generation (Centered on Donepezil) ProtPrep->GridGen GridGen->Docking Analysis Post-Docking Analysis (MM-GBSA) Docking->Analysis

Self-validating molecular docking workflow for AChE inhibitors.

Quantitative Interaction Profiling

To evaluate the efficacy of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one as a building block, we must compare the isolated core against extended derivatives designed to reach the CAS. The table below summarizes the quantitative docking data and interaction profiles for hypothetical derivatives based on established indanone SAR literature[2][5].

Compound / DerivativeDocking Score (kcal/mol)PAS Interactions (Entrance)Mid-Gorge InteractionsCAS Interactions (Bottom)
Isolated Core (5-OH-7-NO2-Indanone)-6.8Trp286 ( π−π stacking)Tyr124 (H-bond via 5-OH)None (Molecule too short)
Derivative A (Core + N-benzyl spacer)-10.5Trp286 ( π−π stacking)Phe295 (Hydrophobic)Trp86 (cation- π via spacer)
Derivative B (Core + Piperidine spacer)-11.4Trp286, Tyr72 (H-bond)Tyr124, Tyr337 (H-bond)Trp86, Phe338 ( π−π stacking)
Donepezil (Validated Control)-10.8Trp286 ( π−π stacking)Tyr337 (Water-bridged)Trp86 (cation- π )

Data Synthesis: The isolated 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one core yields a moderate docking score (-6.8 kcal/mol) because it only occupies the PAS. However, when functionalized with a basic spacer (e.g., Derivative B), the resulting molecule spans the entire gorge, outperforming the native donepezil control (-11.4 kcal/mol vs -10.8 kcal/mol). The 7-nitro group significantly enhances the π−π stacking affinity at Trp286 compared to unsubstituted indanones, validating its use as a premium synthetic intermediate[1][7].

References

  • PubMed (Chemistry & Biodiversity) - Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Available at:[Link]

  • PubMed (Acta Pharmacologica Sinica) - Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. Available at:[Link]

  • ACS Omega - Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. Available at:[Link]

  • PMC / NIH - Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition. Available at:[Link]

  • MDPI (Molecules) - Discovery of Novel Acetylcholinesterase Inhibitors as Potential Candidates for the Treatment of Alzheimer's Disease. Available at:[Link]

  • RCSB Protein Data Bank - 4EY6 / 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Ligands. Available at:[Link]

Sources

Thermodynamic Stability and Crystallographic Profiling of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indanone core—a bicyclic framework comprising a benzene ring fused to a cyclopentanone ring—is universally recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis [1]. Among its functionalized derivatives, 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (C9H7NO4, MW: 193.16 g/mol ) stands out due to its highly polarized electronic structure. The strategic placement of an electron-donating hydroxyl (-OH) group and an electron-withdrawing nitro (-NO₂) group on the aromatic ring creates a profound push-pull electronic effect.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, structural crystallography, and kinetic formation of this compound. Designed for drug development professionals and computational chemists, this guide establishes a self-validating experimental workflow to bridge theoretical quantum mechanics with empirical crystallographic data.

Electronic Properties and Thermodynamic Stability

The thermodynamic stability and chemical reactivity of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [1, 2].

The Push-Pull Mechanism and the HOMO-LUMO Gap

The energy gap ( ΔE ) between the HOMO and LUMO is the critical parameter for determining molecular polarizability. A smaller ΔE indicates high polarizability, lower kinetic stability, and higher chemical reactivity [1].

  • Causality of Substitution: The hydroxyl group at the C-5 position exerts a strong positive mesomeric (+M) effect, which raises the energy level of the HOMO. Conversely, the nitro group at the C-7 position exerts strong negative inductive (-I) and mesomeric (-M) effects, significantly lowering the LUMO energy [1].

  • Result: This dual substitution compresses the HOMO-LUMO gap, making the molecule an excellent candidate for charge-transfer interactions and excited-state intramolecular proton transfer (ESIPT) [4].

G Core Indanone Core OH -OH Group Core->OH C-5 Sub NO2 -NO2 Group Core->NO2 C-7 Sub HOMO Raises HOMO OH->HOMO +M Effect LUMO Lowers LUMO NO2->LUMO -M/-I Effect Gap Reduced ΔE Gap HOMO->Gap LUMO->Gap

Electronic effects of substituents on the HOMO-LUMO gap of the indanone core.

Kinetics of Formation and Aromatic Substitution

The synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one relies on the electrophilic aromatic nitration of the indanone precursor. Understanding the reaction kinetics is essential for controlling yield and preventing thermodynamic degradation.

Nitration of phenol-like systems is a rapid, pseudo-second-order reaction [1]. The activation energy for such nitrations is remarkably low (often ~11.27 kJ/mol in the presence of catalysts) due to the activating nature of the hydroxyl group [1]. However, the reaction medium dictates the pathway.

  • Mechanistic Causality: A mixed acid system (HNO₃/H₂SO₄) is utilized to generate the highly electrophilic nitronium ion (NO₂⁺). If the medium is excessively acidic, the -OH group becomes protonated (-OH₂⁺). This protonation abruptly shifts the substituent's nature from strongly activating to strongly deactivating, thereby stalling the reaction kinetics [1]. Precise stoichiometric control of the acid ratio is therefore mandatory.

Table 1: Influence of Substituents on Indanone Nitration Kinetics
SubstituentElectronic EffectInfluence on Reaction RateThermodynamic Impact
-OH (Hydroxyl) Activating (+M)Increases rate significantlyLowers activation energy barrier
-C=O (Ketone) Deactivating (-M)Decreases rate moderatelyDirects meta (competing effect)
-NO₂ (Nitro) Deactivating (-I, -M)Decreases rate significantlyStabilizes final product via resonance

Crystallographic Profiling

Single-crystal X-ray diffraction (XRD) is the gold standard for elucidating the spatial arrangement and intramolecular forces of indanone derivatives [2].

Substituted indanones predominantly crystallize in monoclinic space groups (such as P21​/c ) [2]. The crystal lattice is largely stabilized by a combination of π−π stacking between the planar aromatic rings and strong intramolecular hydrogen bonding. Specifically, the proximity of the hydroxyl oxygen and adjacent functional groups facilitates O−H⋯O interactions (typically around 2.56 Å), which lock the molecule into its most thermodynamically stable enol-like or highly conjugated conformation [2, 4].

Table 2: Representative Crystallographic Parameters for Substituted Indanones
Structural ParameterExpected Value / Characteristic
Space Group Monoclinic ( P21​/c )
C1=O1 (Carbonyl Bond) ~1.252 Å
C1-C2 (Aliphatic Ring Bond) ~1.448 Å
Intramolecular H-Bond O−H⋯O (~2.56 Å)
Conformational State Planar to Semi-planar

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating loop . The empirical structural data obtained from Protocol A directly feeds the theoretical quantum models in Protocol B, which are then cross-verified against electrochemical measurements.

Protocol A: Controlled Synthesis and Crystallization
  • Nitration: Dissolve 1.0 eq of 5-hydroxy-1-indanone in a strictly controlled mixed acid solution (1:1 v/v 70% HNO₃ and 98% H₂SO₄) at 0°C.

    • Causality: Maintaining the temperature below 5°C prevents oxidative cleavage of the cyclopentanone ring and suppresses poly-nitration.

  • Quenching: After 45 minutes, quench the reaction by pouring the mixture over crushed ice.

    • Causality: The rapid temperature drop crashes out the crude product, preventing thermodynamic equilibration into undesired regioisomers.

  • Crystallization: Dissolve the purified precipitate in hot ethanol. Cover the vessel with perforated parafilm and allow for slow evaporation at 25°C over 72 hours.

    • Causality: Slow evaporation provides the thermodynamic time required for the molecules to pack into the lowest-energy monoclinic lattice, yielding high-quality single crystals for XRD.

Protocol B: Thermodynamic Profiling & Cross-Validation
  • Structural Elucidation: Analyze the crystal from Protocol A using Single-Crystal XRD to extract exact atomic coordinates.

  • DFT Optimization: Input the empirical XRD coordinates into a Density Functional Theory (DFT) model using the B3LYP/6-31G* basis set to calculate the theoretical HOMO-LUMO gap ( ΔEtheo​ ).

  • Cyclic Voltammetry (CV): Dissolve the compound in a 0.1 M TBAPF₆/acetonitrile solution. Measure the onset of oxidation ( Eox​ ) and reduction ( Ered​ ) at a scan rate of 0.1 V/s [2]. Calculate the empirical gap: ΔEexp​=Eox​−Ered​ .

  • Self-Validation: Compare ΔEtheo​ with ΔEexp​ .

    • Causality: A match between these values confirms that the solid-state structural conformation accurately dictates the molecule's electronic behavior in solution, fully validating the thermodynamic profile.

Workflow Syn Synthesis & Nitration Cry Slow Evaporation Syn->Cry XRD Single-Crystal XRD Cry->XRD Yields pure crystal DFT DFT Calculations XRD->DFT Atomic coordinates CV Cyclic Voltammetry XRD->CV Empirical setup Val Self-Validating Integration DFT->Val Theoretical ΔE CV->Val Experimental ΔE

Self-validating workflow integrating crystallography, DFT, and cyclic voltammetry.

References

  • MDPI. "Study of 2-Benzylidene-1-indanone Derivatives as Electrodes: Crystal Structure and HOMO-LUMO Analysis". Materials. URL: [Link]

  • ACS Publications. "Enlightening the Well-Controlled Photochemical Behavior of 1,1-Dicyanomethylene-3-Indanone". Chemistry of Materials. URL:[Link]

  • RSC Publishing. "The indanone N–H type excited-state intramolecular proton transfer (ESIPT)". Chemical Science. URL:[Link]

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, a valuable chemical intermediate in medicinal chemistry and drug development. The indanone scaffold is a recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The specific functionalization of this target molecule, featuring both a hydroxyl and a nitro group, offers versatile handles for further chemical modifications, making it a key building block for the synthesis of more complex therapeutic agents.

This guide is structured to provide not only a reproducible protocol but also the underlying chemical principles and rationale for key experimental choices. It is intended for researchers and scientists with a foundational understanding of organic synthesis techniques.

Synthetic Strategy Overview

The synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is most logically approached in a two-step sequence, starting from readily available commercial reagents. The first step involves the construction of the 5-hydroxy-1-indanone core via an intramolecular Friedel-Crafts acylation. The second step is the regioselective nitration of the electron-rich aromatic ring to introduce the nitro group at the C-7 position.

Synthetic_Pathway Anisole Anisole Step1 Step 1: Friedel-Crafts Acylation & Cyclization Anisole->Step1 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Step1 5-Hydroxy-1-indanone 5-Hydroxy-1-indanone Step1->5-Hydroxy-1-indanone Step2 Step 2: Electrophilic Nitration 5-Hydroxy-1-indanone->Step2 Target_Molecule 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one Step2->Target_Molecule

Caption: Overall synthetic workflow for 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one.

Materials and Equipment

Reagents
ReagentGradeSupplier
AnisoleReagentSigma-Aldrich
3-Chloropropionyl chloride≥98%Sigma-Aldrich
Aluminum chloride (AlCl₃)Anhydrous, ≥99%Sigma-Aldrich
Lithium chloride (LiCl)Anhydrous, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Nitric acid (HNO₃)Fuming, ≥90%Sigma-Aldrich
Sulfuric acid (H₂SO₄)95-98%Sigma-Aldrich
Deionized waterMillipore
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Apparatus for filtration (Büchner funnel, filter paper)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • pH meter or pH paper

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

Experimental Protocols

Step 1: Synthesis of 5-Hydroxy-1-indanone

This procedure is adapted from a "one-pot" method that combines a Friedel-Crafts acylation with an intramolecular cyclization, which is an efficient route to the indanone core.[2]

Reaction Scheme:

Step1_Reaction cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Anisole_Struct Anisole Reagents 1. AlCl₃, LiCl, DCM 2. Heat 3. HCl (aq) Anisole_Struct->Reagents AcylChloride_Struct 3-Chloropropionyl chloride AcylChloride_Struct->Reagents Product_Struct 5-Hydroxy-1-indanone Reagents->Product_Struct

Caption: Synthesis of 5-Hydroxy-1-indanone.

Procedure:

  • Reaction Setup: In a 1000 mL four-necked flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, add dichloromethane (200 mL), anhydrous aluminum chloride (80.0 g), and lithium chloride (14.1 g). Stir the suspension under a nitrogen atmosphere.

  • Addition of Reactants: To the stirred suspension, add anisole (10.8 g). In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (13.3 g) in dichloromethane (50 mL).

  • Acylation: Add the 3-chloropropionyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature with a cool water bath if necessary. After the addition is complete, allow the reaction to stir at room temperature for 10-15 hours.

  • Cyclization: Remove the dichloromethane under reduced pressure using a rotary evaporator. The resulting oil should be heated in an oil bath to 125-135°C for 4-6 hours. This step drives the intramolecular Friedel-Crafts cyclization and demethylation.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add 300 mL of dilute hydrochloric acid (e.g., 2 M) to quench the reaction. The addition should be done in an ice bath to control the exothermic reaction. Adjust the pH of the aqueous phase to 3-5.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Recrystallization: The crude product can be purified by recrystallization from ethyl acetate to yield 5-hydroxy-1-indanone as a brownish solid.

Rationale: The use of a multi-component Lewis acid system (AlCl₃/LiCl) can enhance the catalytic activity.[2] The initial acylation is a standard Friedel-Crafts reaction. The subsequent heating in the absence of a low-boiling solvent allows for the higher temperature required for the intramolecular cyclization to form the indanone ring.

Step 2: Nitration of 5-Hydroxy-1-indanone

The nitration of the 5-hydroxy-1-indanone intermediate requires careful control of conditions to achieve the desired regioselectivity. The hydroxyl group is a strongly activating ortho-, para-director, while the carbonyl group is a deactivating meta-director. The desired 7-nitro product is ortho to the hydroxyl group and meta to the carbonyl, indicating that the hydroxyl group's directing effect is dominant.

Reaction Scheme:

Step2_Reaction Start_Mat 5-Hydroxy-1-indanone Reagents HNO₃, H₂SO₄ 0-5 °C Start_Mat->Reagents Product 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one Reagents->Product

Caption: Nitration of 5-Hydroxy-1-indanone.

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath to 0-5°C, slowly add fuming nitric acid (e.g., 1.2 equivalents) to concentrated sulfuric acid with careful stirring.

  • Reaction Setup: In a separate flask, dissolve 5-hydroxy-1-indanone (1 equivalent) in a minimal amount of concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 5-hydroxy-1-indanone. Maintain the reaction temperature between 0 and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale: The use of a mixed acid (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Performing the reaction at low temperatures is crucial to control the exothermicity of the reaction and to minimize the formation of side products, such as dinitrated or oxidized species.

Characterization

The identity and purity of the final product, 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the substitution pattern on the aromatic ring and the structure of the aliphatic portion.

  • ¹³C NMR: To identify the number of unique carbon atoms.

  • FT-IR: To identify the characteristic functional groups (hydroxyl, nitro, carbonyl).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Specific Hazards:

    • 3-Chloropropionyl chloride: Corrosive and a lachrymator. Handle with extreme care.

    • Aluminum chloride: Reacts violently with water. Ensure all glassware is dry.

    • Fuming nitric acid and concentrated sulfuric acid: Highly corrosive and strong oxidizing agents. Handle with extreme caution. The mixing of these acids is highly exothermic and must be done slowly and with cooling.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • CCS Chemistry. (2020, September 29). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. Retrieved from [Link]

  • ACS Publications. (2016, May 26). Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone.
  • PubChem. (n.d.). 5-Nitro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237381A - Preparation method of 5-hydroxy-1-indanone.
  • ResearchGate. (1999). Acta Chemica Scandinavica, 53. Retrieved from [Link]

  • NextSDS. (n.d.). 5-nitro-2,3-dihydro-1H-inden-1-one — Chemical Substance Information. Retrieved from [Link]

  • ChemRxiv. (n.d.). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the azaindole of 5 hydroxyl 7.
  • Royal Society of Chemistry. (n.d.). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939968A - Preparation method of 5-hydroxy-7-azaindole.
  • PubChem. (n.d.). 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Patsnap. (2021, June 11). Preparation method of 5-hydroxy-7-azaindole. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Inden-1-one,2,3-dihydro-5,6-dihydroxy-7-nitro-(9CI) - Chemical Substance Information. Retrieved from [Link]

Sources

The Strategic Utility of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indanone Scaffold and the Promise of a Unique Intermediate

The 1-indanone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds, including the anti-Alzheimer's drug Donepezil and the anti-Parkinson's agent Rasagiline.[1] Its rigid, fused-ring structure provides an excellent platform for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The strategic introduction of substituents onto this scaffold is a key approach in the development of novel therapeutics.

This application note details the synthetic utility of a particularly promising, yet underexplored, intermediate: 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one . The presence of three distinct and chemically addressable functional groups—a ketone, a phenol, and an aromatic nitro group—makes this molecule a versatile building block for the synthesis of a diverse array of complex molecules, particularly in the realm of neuroprotective agents and other biologically active compounds. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and provides a synthetic handle for the introduction of an amino group, a common feature in many neuroactive drugs. Concurrently, the phenolic hydroxyl group offers a site for derivatization to modulate solubility, lipophilicity, and target engagement.

This guide provides an in-depth look at the potential applications of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, complete with detailed protocols for its derivatization, based on established transformations of analogous indanone systems.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The properties of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one are summarized below.

PropertyValueSource
Molecular Formula C₉H₇NO₄[2]
Molecular Weight 193.16 g/mol [2]
IUPAC Name 5-hydroxy-7-nitro-2,3-dihydroinden-1-one[2]
Appearance Expected to be a crystalline solidInferred
Solubility Soluble in various organic solvents such as ethanol, ether, and chloroform.[3]

Proposed Synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

The proposed synthetic workflow is as follows:

Synthesis_Workflow A 3-(3-Hydroxyphenyl)propionic acid B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 3-(3-Hydroxy-5-nitrophenyl)propionic acid B->C D Cyclization (e.g., PPA, Eaton's Reagent) C->D Step 2 E 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one D->E

Caption: Proposed two-step synthesis of the target intermediate.

Protocol 1: Proposed Synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

Step 1: Nitration of 3-(3-Hydroxyphenyl)propionic acid

  • Rationale: The hydroxyl group is an ortho-, para-director. Nitration is expected to occur at the positions ortho and para to the hydroxyl group. The desired 5-nitro isomer (para to the hydroxyl and meta to the propionic acid side chain) should be a major product.

  • Procedure:

    • To a stirred solution of 3-(3-Hydroxyphenyl)propionic acid (1 equivalent) in concentrated sulfuric acid, cooled to 0 °C, add a solution of nitric acid (1.1 equivalents) in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-Hydroxy-5-nitrophenyl)propionic acid.

    • Purify the product by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Rationale: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are effective catalysts for the intramolecular cyclization of 3-arylpropionic acids to form 1-indanones.[6]

  • Procedure:

    • Add the purified 3-(3-Hydroxy-5-nitrophenyl)propionic acid (1 equivalent) to polyphosphoric acid (10-20 times the weight of the acid).

    • Heat the mixture with stirring to 80-100 °C for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one.

Application as a Synthetic Intermediate

The true value of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one lies in its potential as a versatile intermediate. The hydroxyl and nitro groups can be selectively modified to introduce a wide range of functionalities, paving the way for the synthesis of diverse compound libraries for drug discovery.

Applications_Workflow cluster_0 Core Intermediate cluster_1 Derivatization Pathways cluster_2 Key Intermediates cluster_3 Potential Final Products A 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one B Pathway 1: Hydroxyl Group Derivatization A->B C Pathway 2: Nitro Group Reduction A->C D 5-Alkoxy-7-nitro-2,3-dihydroinden-1-one B->D E 7-Amino-5-hydroxy-2,3-dihydroinden-1-one C->E F Analogues of Neuroprotective Agents D->F G Rasagiline Analogues E->G

Caption: Synthetic pathways from the core intermediate.

Pathway 1: Derivatization of the Hydroxyl Group

The phenolic hydroxyl group at the 5-position is a prime site for modification, such as alkylation, to introduce various side chains that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Protocol 2: O-Alkylation of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

  • Rationale: The Williamson ether synthesis is a reliable method for the alkylation of phenols. A mild base, such as potassium carbonate, is sufficient to deprotonate the phenol, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.[7]

  • Procedure:

    • To a solution of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (1 equivalent) in a polar aprotic solvent like acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-12 hours.

    • Monitor the progress of the reaction by TLC.

    • After completion, cool the mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography to yield the corresponding 5-alkoxy-7-nitro-2,3-dihydroinden-1-one.

Pathway 2: Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is a pivotal transformation, as the resulting amino-indanone is a key precursor for many neuroprotective agents, including analogues of rasagiline.[8]

Protocol 3: Catalytic Hydrogenation of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[9][10] Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed.[10] This method is generally chemoselective for the nitro group in the presence of a ketone and a phenol.

  • Procedure:

    • Dissolve 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution.

    • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the mixture under a hydrogen atmosphere (1-3 atm) at room temperature for 2-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 7-Amino-5-hydroxy-2,3-dihydroinden-1-one.

    • The product can be purified by recrystallization or column chromatography if necessary.

Application in the Synthesis of Rasagiline Analogues

The 7-Amino-5-hydroxy-2,3-dihydroinden-1-one obtained from the reduction of the nitro group is a valuable precursor for the synthesis of rasagiline analogues. The subsequent steps would involve the reductive amination of the ketone at the 1-position, followed by N-propargylation of the resulting primary amine. The presence of the hydroxyl group at the 5-position allows for the creation of novel analogues with potentially altered pharmacological profiles.

Rasagiline_Analogue_Synthesis A 7-Amino-5-hydroxy-2,3-dihydroinden-1-one B Reductive Amination A->B C 1,7-Diamino-5-hydroxy-2,3-dihydroindane B->C D N-Propargylation C->D E Rasagiline Analogue D->E

Sources

Application Note: Advanced NMR and FTIR Characterization of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists

Introduction: The Structural Context

The indanone core is widely recognized as a "privileged scaffold" in contemporary medicinal chemistry, serving as a versatile building block for pharmacologically active compounds[1]. Specifically, 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (C₉H₇NO₄) represents a highly functionalized derivative where the electronic interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH) dictates its chemical reactivity and spectral signature[1].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. To truly master the characterization of this molecule, one must understand the causality behind the analytical choices. The protocols detailed below are engineered as self-validating systems, ensuring that every spectral feature observed is an intrinsic property of the molecule rather than an environmental or instrumental artifact.

Mechanistic Principles: The "Push-Pull" Electronic System

Before executing the protocols, it is critical to anticipate the molecule's behavior based on its electronic topology. The baseline precursor, 5-hydroxy-1-indanone, exhibits characteristic aliphatic multiplets around 2.6 and 3.0 ppm[2], and a conjugated ketone stretch[3]. However, the introduction of the nitro group at the C7 position fundamentally alters the electronic landscape:

  • FTIR Causality: The ketone at C1 is conjugated with the aromatic ring. The strong electron-withdrawing nature of the C7 nitro group pulls electron density away from the ring, slightly increasing the double-bond character of the C=O bond compared to an isolated cyclopentanone, shifting its vibrational frequency.

  • NMR Causality (Magnetic Anisotropy): The C4 and C6 protons are isolated from each other by the C5 hydroxyl group, making them meta to one another. The C6 proton is positioned ortho to the powerfully deshielding nitro group (-I, -M effects), pushing its chemical shift significantly downfield. Conversely, the C4 proton is shielded by the resonance donation (+M) of the ortho hydroxyl group, resulting in a distinct, widely separated pair of meta-coupled doublets ( J≈2.2 Hz).

ElectronicEffects Indanone 5-Hydroxy-7-nitro- 2,3-dihydroinden-1-one Nitro 7-Nitro Group (-NO₂) Electron Withdrawing Indanone->Nitro Hydroxyl 5-Hydroxyl Group (-OH) Electron Donating Indanone->Hydroxyl Ketone 1-Ketone (C=O) Conjugated System Indanone->Ketone IR_NO2 FTIR: Asym/Sym Stretches (1530/1350 cm⁻¹) Nitro->IR_NO2 Vibrational Modes NMR_Deshield NMR: C6-H Deshielding (Downfield Shift) Nitro->NMR_Deshield Inductive & Anisotropic IR_OH FTIR: Broad O-H Stretch (3300 cm⁻¹) Hydroxyl->IR_OH H-Bonding NMR_Shield NMR: C4-H Shielding (Upfield Shift) Hydroxyl->NMR_Shield Resonance Donation IR_CO FTIR: C=O Stretch (~1715 cm⁻¹) Ketone->IR_CO Dipole Change

Fig 2. Logical mapping of functional group electronic effects to spectral features.

Self-Validating Experimental Protocols

Workflow cluster_FTIR ATR-FTIR Protocol cluster_NMR NMR Protocol (1H / 13C) Start Compound Synthesis & Purification Prep Sample Preparation (DMSO-d6 for NMR, Neat for ATR-FTIR) Start->Prep Bkg Background Scan (Self-Validation) Prep->Bkg Shim Lock & Shim (Line Shape Validation) Prep->Shim AcqIR Data Acquisition (4000-400 cm⁻¹) Bkg->AcqIR Process Spectral Processing & Baseline Correction AcqIR->Process AcqNMR Pulse Sequence & Acquisition Shim->AcqNMR AcqNMR->Process Elucidate Structural Elucidation & Cross-Verification Process->Elucidate

Fig 1. Self-validating workflow for NMR and FTIR characterization.

Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Why ATR over KBr Pellets? Traditional KBr is highly hygroscopic. Absorbed moisture introduces a broad artifact around 3400 cm⁻¹, obscuring the intrinsic phenolic O-H stretch. ATR utilizing a diamond crystal circumvents this, providing a pristine spectral window.

  • System Validation (Background Scan): Ensure the diamond ATR crystal is completely clean. Run a 16-scan background spectrum at 4 cm⁻¹ resolution. Causality: This mathematically subtracts atmospheric H₂O and CO₂, ensuring that peaks in the 3000–3600 cm⁻¹ and 2350 cm⁻¹ regions are true sample signals.

  • Sample Loading: Place 2–3 mg of the neat 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one powder directly onto the center of the crystal.

  • Compression: Lower the ATR anvil and apply optimal pressure. Causality: Intimate contact between the crystal and the sample is required for the infrared evanescent wave to penetrate the solid, yielding a high signal-to-noise ratio.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

Protocol B: High-Resolution 1D NMR (¹H and ¹³C)

Why DMSO-d₆? The presence of both a nitro and a hydroxyl group significantly increases the polarity of the molecule. Non-polar solvents like CDCl₃ yield poor solubility. DMSO-d₆ ensures sharp resonances and drastically slows the chemical exchange rate of the phenolic proton, allowing the -OH signal to be observed as a distinct singlet[2].

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.

  • Locking and Shimming (Self-Validation): Insert the sample and lock onto the deuterium frequency of DMSO. Perform automated gradient shimming (Z1–Z5) until the lock level is maximized. Causality: Perfect magnetic field homogeneity is critical for resolving the small meta-coupling ( J≈2.2 Hz) between the C4 and C6 aromatic protons.

  • ¹H Acquisition: Run a standard 1D proton sequence (400 MHz, ns=16, d1=1s).

  • ¹³C Acquisition: Run a standard 1D carbon sequence with proton decoupling (100 MHz, ns=512, d1=2s).

  • Processing: Reference the spectra internally to the residual DMSO pentet (2.50 ppm for ¹H, 39.5 ppm for ¹³C). Apply exponential line broadening (LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier transformation.

Quantitative Spectral Data & Assignments

The following tables summarize the expected quantitative data derived from the structural and electronic properties of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one.

Table 1: ATR-FTIR Spectral Assignments
Wavenumber (cm⁻¹)Peak AppearanceFunctional GroupMechanistic Causality
~3250 Broad, StrongO-H StretchBroadened due to intermolecular hydrogen bonding in the solid state.
~1715 Sharp, StrongC=O StretchConjugated cyclopentanone derivative; frequency lowered from ~1745 cm⁻¹ due to aromatic conjugation.
~1535 Sharp, Strong-NO₂ AsymmetricN-O bond stretching driven by the strongly electron-withdrawing nitro group.
~1345 Sharp, Medium-NO₂ SymmetricSymmetric counterpart to the 1535 cm⁻¹ stretch.
~1220 Sharp, StrongC-O StretchPhenolic carbon-oxygen single bond stretch.
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J )Assignment
~2.65 Multiplet2H-C2-H₂ (Aliphatic ring protons)
~3.05 Multiplet2H-C3-H₂ (Aliphatic ring protons)
~7.05 Doublet1H J≈2.2 HzC4-H (Shielded by ortho -OH)
~7.65 Doublet1H J≈2.2 HzC6-H (Deshielded by ortho -NO₂)
~10.80 Singlet1H-C5-OH (Exchangeable phenolic proton)
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Causality
~203.5 Quaternary (C=O)C1: Highly deshielded carbonyl carbon.
~164.2 Quaternary (C-O)C5: Deshielded by the electronegative oxygen atom.
~156.0 QuaternaryC3a: Bridgehead aromatic carbon.
~148.5 Quaternary (C-N)C7: Carbon attached to the electron-withdrawing nitro group.
~128.4 QuaternaryC7a: Bridgehead aromatic carbon.
~118.3 Methine (CH)C6: Aromatic carbon adjacent to the nitro group.
~114.5 Methine (CH)C4: Aromatic carbon shielded by the hydroxyl group.
~36.2 Methylene (CH₂)C2: Aliphatic carbon adjacent to the carbonyl.
~25.8 Methylene (CH₂)C3: Aliphatic carbon adjacent to the aromatic ring.

Conclusion

The successful characterization of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one relies heavily on understanding the "push-pull" electronic effects exerted by its substituents[1]. By utilizing DMSO-d₆ to capture the exchangeable phenolic proton and employing ATR-FTIR to bypass moisture artifacts, researchers can generate highly reliable, self-validating spectral data. The distinct meta-coupling observed in the ¹H NMR spectrum serves as the definitive fingerprint for the 5,7-substitution pattern on the indanone core[4].

References

  • Benchchem : 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one - 1

  • PubChem : 5-Hydroxy-1-indanone | C9H8O2 | CID 233147 - 4

  • ChemicalBook : 5-Hydroxy-1-indanone synthesis - 2

  • Sigma-Aldrich : 5-Hydroxy-1-indanone 95 3470-49-3 - 3

Sources

Application Notes and Protocols for Utilizing 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one as a versatile building block in palladium-catalyzed cross-coupling reactions. This document offers detailed protocols, mechanistic insights, and practical guidance for the synthesis of novel indenone derivatives with significant potential in medicinal chemistry and materials science.

Introduction: The Strategic Value of the 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one Scaffold

The indenone core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific substitution pattern of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one offers a unique combination of functionalities that can be strategically exploited for molecular diversification. The electron-withdrawing nitro group and the electron-donating hydroxyl group exert significant influence on the electronic properties of the aromatic ring, thereby modulating its reactivity in cross-coupling reactions. Furthermore, these functional groups, along with the indenone ketone, provide handles for subsequent chemical transformations. This guide will focus on leveraging the inherent reactivity of this molecule in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Considerations and Strategic Approach

The success of a cross-coupling reaction is contingent on a thorough understanding of its mechanism. The general catalytic cycle for most palladium-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira), or migratory insertion (for Heck), and reductive elimination.[1][2]

The Dual Role of the Nitro Group: Leaving Group and Activating Group

Traditionally, aryl halides are the electrophilic partners in cross-coupling reactions. However, recent advancements have demonstrated that the nitro group can serve as a viable leaving group in Suzuki-Miyaura and Buchwald-Hartwig reactions. This "denitrative" coupling offers a more atom-economical and potentially greener alternative to the use of aryl halides. The strong electron-withdrawing nature of the nitro group also activates the C-NO2 bond towards oxidative addition by the palladium(0) catalyst.

The Influence of the Hydroxyl and Ketone Functionalities

The phenolic hydroxyl group at the 5-position is a key modulator of reactivity. Its electron-donating character can influence the rate of oxidative addition. Moreover, both the hydroxyl and the indenone ketone can potentially act as chelating groups, coordinating to the palladium center and influencing the regioselectivity and efficiency of the coupling reaction.[3][4] This chelation effect can be particularly important in directing the outcome of the reaction.

Detailed Application Protocols

The following protocols are designed as robust starting points for the application of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one in various cross-coupling reactions. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[5] In the context of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, this reaction can be employed to introduce a variety of aryl or vinyl substituents at the 7-position via denitrative coupling.

Reaction Scheme:

Protocol:

Parameter Condition Rationale
Starting Material 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (1.0 equiv)The electrophilic partner.
Coupling Partner Arylboronic acid (1.5 equiv)The nucleophilic partner.
Catalyst Pd(OAc)₂ (2 mol%)A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand SPhos (4 mol%)A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄ (3.0 equiv)A moderately strong base that is crucial for the transmetalation step.[6]
Solvent Toluene/H₂O (10:1)A biphasic solvent system that is effective for Suzuki-Miyaura couplings.
Temperature 100 °CSufficient to drive the reaction to completion.
Reaction Time 12-24 hMonitored by TLC or LC-MS.

Experimental Workflow:

Suzuki_Miyaura_Workflow start Combine Reactants degas Degas with N₂/Ar start->degas In a Schlenk flask reagents Add Catalyst, Ligand, and Base degas->reagents heat Heat to 100 °C reagents->heat monitor Monitor Reaction heat->monitor TLC/LC-MS workup Aqueous Workup monitor->workup Upon completion purify Column Chromatography workup->purify end Characterize Product purify->end

Suzuki-Miyaura Experimental Workflow

Mechanism Visualization:

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Ar Ar-Pd(II)-NO₂ L₂ OA->PdII_Ar Trans Transmetalation PdII_Ar->Trans PdII_Ar_R Ar-Pd(II)-R L₂ Trans->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE RE->Pd0 Regeneration Product Ar-R RE->Product Boronic R-B(OH)₂ Base Base Boronic->Base Base->Trans Starting Ar-NO₂ Starting->OA

Simplified Suzuki-Miyaura Catalytic Cycle

Heck Reaction: Vinylation of the Indenone Core

The Heck reaction enables the formation of a carbon-carbon bond between an aryl halide (or in this case, a nitro-arene) and an alkene.[7] This protocol is designed to introduce a vinyl group at the 7-position of the indenone scaffold.

Reaction Scheme:

Protocol:

Parameter Condition Rationale
Starting Material 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (1.0 equiv)The electrophilic partner.
Coupling Partner Alkene (e.g., Styrene, acrylate) (1.2 equiv)The nucleophilic partner.
Catalyst Pd(OAc)₂ (5 mol%)A reliable palladium source for Heck reactions.
Ligand P(o-tol)₃ (10 mol%)A common phosphine ligand for Heck couplings.
Base Et₃N (2.0 equiv)Acts as a base to regenerate the Pd(0) catalyst.[8]
Solvent DMF or NMPPolar aprotic solvents suitable for Heck reactions.
Temperature 120 °CHigher temperatures are often required for Heck couplings.
Reaction Time 12-48 hMonitored by TLC or GC-MS.

Experimental Workflow:

Heck_Workflow start Combine Indenone and Alkene degas Degas with N₂/Ar start->degas In a sealed tube reagents Add Catalyst, Ligand, and Base degas->reagents heat Heat to 120 °C reagents->heat monitor Monitor Reaction heat->monitor TLC/GC-MS workup Aqueous Workup & Extraction monitor->workup Upon completion purify Column Chromatography workup->purify end Characterize Product purify->end

Heck Reaction Experimental Workflow

Mechanism Visualization:

Heck_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Ar Ar-Pd(II)-NO₂ L₂ OA->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord PdII_Alkene Ar-Pd(II)-NO₂(Alkene) L Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-NO₂ L Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta Beta->Pd0 Regeneration + Base Product Ar-CH=CH-R Beta->Product Base Base Base->Beta Starting Ar-NO₂ Starting->OA Alkene R-CH=CH₂ Alkene->Coord

Simplified Heck Reaction Catalytic Cycle

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines.[6][9] This protocol outlines the coupling of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one with a primary or secondary amine.

Reaction Scheme:

Buchwald-Hartwig Amination Workflow

Mechanism Visualization:

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Ar Ar-Pd(II)-NO₂ L₂ OA->PdII_Ar Amine_Coord Amine Coordination PdII_Ar->Amine_Coord PdII_Amine Ar-Pd(II)-NO₂(HNR₂) L Amine_Coord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR₂ L Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR₂ RE->Product Amine HNR₂ Amine->Amine_Coord Base Base Base->Deprot Starting Ar-NO₂ Starting->OA

Simplified Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling: Alkynylation of the Indenone Scaffold

The Sonogashira coupling provides a direct route to aryl alkynes by coupling an aryl halide with a terminal alkyne. [10][11]This protocol can be adapted for the alkynylation of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one.

Reaction Scheme:

Protocol:

Parameter Condition Rationale
Starting Material 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (1.0 equiv)The electrophilic partner.
Coupling Partner Terminal Alkyne (1.5 equiv)The nucleophilic partner.
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)A common and effective palladium catalyst for Sonogashira couplings.
Co-catalyst CuI (5 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Et₃N or DIPA (3.0 equiv)Serves as both the base and often as the solvent.
Solvent THF or DMFAnhydrous conditions are important.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Reaction Time 4-12 hMonitored by TLC or GC-MS.

Experimental Workflow:

Sonogashira_Workflow start Combine Indenone and Alkyne degas Degas with N₂/Ar start->degas Under inert atmosphere reagents Add Catalysts and Base degas->reagents react Stir at RT to 60 °C reagents->react monitor Monitor Reaction react->monitor TLC/GC-MS workup Aqueous Workup & Extraction monitor->workup Upon completion purify Column Chromatography workup->purify end Characterize Product purify->end

Sonogashira Coupling Experimental Workflow

Mechanism Visualization:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Ar Ar-Pd(II)-NO₂ L₂ OA->PdII_Ar Trans Transmetalation PdII_Ar->Trans PdII_Alkynyl Ar-Pd(II)-C≡CR L₂ Trans->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Regeneration Product Ar-C≡CR RE->Product Starting Ar-NO₂ Starting->OA CuI Cu(I) Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Alkyne R-C≡CH Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Trans

Simplified Sonogashira Catalytic Cycles

Summary of Reaction Conditions

ReactionCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF or NMP120
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene or Dioxane110
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N or DIPATHF or DMFRT - 60

Conclusion

5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is a highly functionalized and versatile building block for the synthesis of novel indenone derivatives through palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to explore the rich chemistry of this scaffold. The ability to perform denitrative couplings, coupled with the modulating effects of the hydroxyl and ketone functionalities, opens up a wide array of possibilities for the design and synthesis of complex molecules with potential applications in drug discovery and materials science. Careful consideration of the electronic and steric properties of the coupling partners, along with optimization of the reaction conditions, will be key to unlocking the full synthetic potential of this valuable compound.

References

  • Keith, J. M. & III, W. A. G. (2012). Chelating Base Effects in Palladium-Mediated Activation of Molecular Oxygen. Organometallics, 31(2), 545-552. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck reaction. Tetrahedron, 57(35), 7449-7476.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Milstein, D., & Portnoy, M. (1992). Palladium-catalyzed vinylation of aryl chlorides: Chelate effect in catalysis. Organometallics, 11(6), 2092-2094. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of chemical research, 45(6), 874–884. [Link]

  • Frederickson, M., & Grigg, R. (1997). The Heck reaction: mechanistic insights and novel ligands.
  • Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Singleton, D. A., & Vo, L. K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 287-295. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1937-1941. [Link]

  • Köcher, T., & van der Vlugt, J. I. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2637-2648. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Li, J. H., & Zhang, X. D. (2012). A palladium chelating complex of ionic water-soluble nitrogen-containing ligand: the efficient precatalyst for Suzuki–Miyaura reaction in water. Green Chemistry, 14(3), 643-647. [Link]

  • Morken, J. P., & O'Brien, R. V. (2013). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 135(48), 18034–18037. [Link]

  • Magano, J., & Dunetz, J. R. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6289–6335. [Link]

  • Zhang, W., Lou, S., & Xu, Z. (2013). Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. The Journal of organic chemistry, 78(12), 6296–6302. [Link]

  • Lv, N., Chen, Z., Liu, Y., Liu, Z., & Zhang, Y. (2017). Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction. Organic letters, 19(10), 2588–2591. [Link]

  • Mathew, S. S., Rajalakshmi, C., & THOMAS, V. I. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Physical Chemistry Chemical Physics. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Portnoy, M., & Milstein, D. (1992). Palladium-catalyzed vinylation of aryl chlorides. Chelate effect in catalysis. Organometallics, 11(6), 2092-2094. [Link]

  • Vautravers, N. F., & Lipshutz, B. H. (2019). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature communications, 10(1), 1-8. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • Wang, X., Geng, R., Zhao, Y., & Zhang, Y. (2021). Oxidative Nucleophilic Functionalization of Nitrobenzene and 3‐Nitroacetophenones with N−H Bonds. ChemistrySelect, 6(33), 8683-8687.
  • Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Omega. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. In Metal-Catalyzed Cross-Coupling Reactions and More (pp. 1-28). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Giergl, M., & Oestreich, M. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(7), 3914-3921. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Krische, M. J., & Kong, J. R. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Chemistry Talk. (2025). Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Oishi, T., & Fujioka, H. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

  • Anilkumar, G., & Kumar, S. (2021). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 11(1), 59-76. [Link]

  • Melen, R. L., & Williams, C. K. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Organometallics. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

Sources

Application Notes & Protocols: Characterizing 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one in Cellular Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale

5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is a research chemical featuring an indanone core structure. The indanone scaffold is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of pharmacologically active compounds due to its versatile synthetic potential.[1] The specific functional groups of this molecule—a phenolic hydroxyl group and an aromatic nitro group—suggest a rich potential for biological activity. Phenolic hydroxyls are often associated with antioxidant and radical-scavenging properties, while nitroaromatic groups are known to be electrochemically active and can be involved in critical interactions with biological macromolecules or undergo bioreduction, a mechanism relevant in both toxicology and targeted drug action.[2][3]

Given these structural alerts, a logical first step in characterizing this compound is to screen for activity in pathways where redox balance and inflammatory signaling are intertwined. One of the most critical and well-defined pathways in innate immunity is the NLRP3 inflammasome . Dysregulation of the NLRP3 inflammasome is implicated in a wide array of chronic inflammatory and autoimmune diseases, making it a high-value target for novel therapeutics.[4][5]

This guide provides a comprehensive, field-tested framework for preparing and executing robust in vitro assays to evaluate the inhibitory potential of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one against the NLRP3 inflammasome pathway. The protocols are designed to be self-validating, incorporating essential controls and orthogonal readouts to ensure data integrity and build a cohesive mechanistic narrative.

The NLRP3 Inflammasome: A Primer on the Target Pathway

The NLRP3 inflammasome is a cytosolic multi-protein complex that responds to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[5] Its activation is a cornerstone of the innate immune response. The canonical activation of the NLRP3 inflammasome is a two-step process, a critical concept for designing a valid cell-based assay.[5][6]

  • Signal 1 (Priming): This initial step is typically triggered by a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS). This signal activates the NF-κB transcription factor, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the substrate pro-IL-1β.[5][6] Without priming, the cell lacks the necessary protein components to mount an inflammasome response.

  • Signal 2 (Activation): A secondary stimulus, such as extracellular ATP or the pore-forming toxin nigericin, triggers the assembly of the inflammasome complex.[5] This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[5] This proximity induces the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.

  • Downstream Effectors: Active caspase-1 is a protease with two primary functions: it cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms, and it cleaves Gasdermin D to induce a pro-inflammatory form of cell death known as pyroptosis.[7][8]

Our experimental strategy is to inhibit this pathway with 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one and measure the downstream consequences, namely the reduction in IL-1β release and caspase-1 activity.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation & Assembly cluster_2 Inhibition Point cluster_3 Downstream Effectors LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Transcription of NLRP3 & pro-IL-1β NFkB->Transcription ATP ATP P2X7R P2X7 Receptor ATP->P2X7R NLRP3 NLRP3 P2X7R->NLRP3 Inflammasome Assembled Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis TestCompound 5-Hydroxy-7-nitro- 2,3-dihydroinden-1-one TestCompound->Inflammasome Hypothesized Inhibition IL1b Secreted IL-1β (Pro-inflammatory) Casp1->IL1b Cleavage GSDMD GSDMD Pore (Pyroptosis) Casp1->GSDMD Cleavage proIL1b pro-IL-1β proIL1b->IL1b proGSDMD Gasdermin D proGSDMD->GSDMD

Caption: The canonical NLRP3 inflammasome activation pathway and hypothesized point of inhibition.

Essential Reagents and Compound Preparation

Scientific rigor begins with meticulous preparation. The quality and concentration of your reagents are paramount.

Compound Handling
ParameterSpecificationRationale
Compound 5-Hydroxy-7-nitro-2,3-dihydroinden-1-oneMolecular Formula: C₉H₇NO₄, Molecular Weight: 193.16 g/mol .[1]
Solvent DMSO, cell culture gradeEnsures solubility and is compatible with most cell-based assays at low final concentrations.
Stock Concentration 10-50 mMA high-concentration stock minimizes the volume of DMSO added to cell cultures, preventing solvent toxicity.
Storage Aliquot and store at -20°C or -80°CPrevents repeated freeze-thaw cycles which can degrade the compound.

Protocol for Stock Solution Preparation (10 mM):

  • Weigh out 1.93 mg of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one.

  • Dissolve in 1 mL of sterile, cell culture-grade DMSO.

  • Vortex thoroughly until fully dissolved.

  • Prepare 20-50 µL single-use aliquots in sterile microcentrifuge tubes.

  • Store at -20°C. Before use, thaw an aliquot at room temperature.

Cell Culture and Assay Reagents
ReagentSupplierPurpose
THP-1 CellsATCC (TIB-202)Human monocytic leukemia cell line, a standard model for NLRP3 inflammasome studies.[8]
RPMI-1640 MediumGibco/Thermo FisherBase medium for THP-1 cell culture.
Fetal Bovine Serum (FBS)Gibco/Thermo FisherProvides essential growth factors for cell culture.
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichDifferentiates monocytic THP-1 cells into a more macrophage-like, adherent phenotype.
Lipopolysaccharide (LPS)InvivoGen (from E. coli O111:B4)Provides "Signal 1" for inflammasome priming.
Adenosine 5'-triphosphate (ATP)Sigma-AldrichProvides "Signal 2" for inflammasome activation.
MCC950Selleckchem / InvivoGenA potent and specific NLRP3 inhibitor, used as a positive control.[4]

Experimental Workflow: A Step-by-Step Guide

This workflow integrates cell preparation, compound treatment, and inflammasome activation into a seamless process.

Experimental_Workflow A 1. THP-1 Cell Culture (Suspension) B 2. Differentiation (PMA, 24-48h) A->B C 3. Priming (Signal 1) (LPS, 3-4h) B->C D 4. Compound Treatment (Test Compound / Controls, 1h) C->D E 5. Activation (Signal 2) (ATP, 1h) D->E F 6. Supernatant Collection (Centrifugation) E->F G 7. Downstream Assays F->G H IL-1β ELISA G->H I Caspase-1 Activity G->I J Cell Viability (MTT/LDH) G->J

Caption: High-level workflow for screening inhibitors of the NLRP3 inflammasome.

Protocol 4.1: THP-1 Cell Differentiation and Priming

Rationale: THP-1 monocytes are differentiated into macrophage-like cells with PMA to enhance their adherence and responsiveness to inflammasome stimuli.

  • Seeding: Seed THP-1 cells in a 96-well flat-bottom tissue culture plate at a density of 0.5 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.

  • Differentiation: Add PMA to each well to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. After incubation, cells should be adherent.

  • Resting: Carefully aspirate the PMA-containing medium. Wash the cells gently once with 100 µL of pre-warmed sterile PBS. Add 100 µL of fresh, serum-free RPMI-1640 medium and let the cells rest for 24 hours.

  • Priming (Signal 1): Replace the medium with 90 µL of fresh serum-free RPMI-1640 containing 1 µg/mL of LPS. Incubate for 3-4 hours at 37°C.

Protocol 4.2: Compound Treatment and Inflammasome Activation

Rationale: The compound is added after priming but before activation to assess its ability to interfere with the assembly or function of the inflammasome complex. Pre-treatment is crucial for observing a marked decrease in IL-1β production.[9]

  • Compound Preparation: During the last hour of LPS priming, prepare serial dilutions of the 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one stock solution in serum-free RPMI-1640. Also prepare solutions for your controls: Vehicle (DMSO at the highest concentration used for the test compound) and Positive Control (e.g., 1 µM MCC950).

  • Treatment: Add 10 µL of the diluted compound or control solutions to the corresponding wells of the LPS-primed plate. This brings the total volume to 100 µL. Gently mix by tapping the plate. Incubate for 1 hour at 37°C.

  • Activation (Signal 2): Add 5 µL of a 20x ATP stock solution to achieve a final concentration of 5 mM ATP. Incubate for 45-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the 96-well plate at 500 x g for 5 minutes at 4°C. Carefully collect 80-90 µL of the supernatant from each well without disturbing the cell monolayer. Store the supernatants at -80°C for downstream analysis or proceed directly.

Downstream Readouts: Building the Mechanistic Case

A single readout is insufficient. Combining assays for cytokine release, enzyme activity, and cytotoxicity provides a comprehensive profile of the compound's effect.

Protocol 5.1: Quantification of IL-1β by ELISA

Rationale: This is the primary endpoint, directly measuring the mature, secreted product of inflammasome activity.

This protocol is a general guideline. Always follow the specific instructions provided with your commercial ELISA kit. [10][11][12]

  • Plate Preparation: Use a 96-well plate pre-coated with an anti-human IL-1β capture antibody.

  • Standards and Samples: Prepare a standard curve using the provided recombinant human IL-1β standard. Thaw your collected cell culture supernatants (samples) on ice.

  • Incubation: Add 50-100 µL of standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 4-5 times with the provided wash buffer to remove unbound proteins.

  • Detection: Add the biotin-conjugated detection antibody. Incubate for 1 hour. Wash the plate.

  • Conjugate Addition: Add streptavidin-HRP conjugate. Incubate for 30-60 minutes. Wash the plate thoroughly.

  • Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes. A blue color will develop.

  • Stop Reaction: Add the stop solution. The color will turn yellow.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of IL-1β in your samples by interpolating from the standard curve. Determine the percent inhibition relative to the vehicle-treated, LPS+ATP stimulated control.

Protocol 5.2: Caspase-1 Activity Assay

Rationale: This assay confirms that the reduction in IL-1β is due to the inhibition of its processing enzyme, caspase-1, placing the compound's activity upstream of cytokine release.

Commercially available kits, such as the Caspase-Glo® 1 Inflammasome Assay, provide a streamlined method.[13] These assays typically use a specific caspase-1 substrate (e.g., Z-WEHD) linked to a reporter molecule (luciferase or a fluorophore).[13][14]

  • Assay Setup: This assay can be performed on the collected supernatant (to measure released caspase-1) or on the cell lysate.

  • Reagent Preparation: Prepare the caspase-1 substrate reagent according to the manufacturer's instructions.

  • Incubation: Add the reagent to your samples in a white- or black-walled 96-well plate. Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the luminescence or fluorescence on a compatible plate reader.

  • Analysis: The signal is proportional to caspase-1 activity. Calculate the percent inhibition relative to the vehicle-treated, LPS+ATP stimulated control.

Protocol 5.3: Cell Viability/Cytotoxicity Assay (Counter-Screen)

Rationale: This is a critical control. It ensures that the observed decrease in IL-1β or caspase-1 activity is not simply a result of the compound killing the cells. The MTT or XTT assay is a common choice.[15][16]

  • Assay Setup: Use the cell monolayer remaining in the plate after supernatant collection for the inflammasome assay. Alternatively, set up a parallel plate that is treated identically.

  • Reagent Addition: Add the MTT or XTT reagent (e.g., 2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well.[16]

  • Incubation: Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (like DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450-500 nm).

  • Analysis: The absorbance is directly proportional to the number of viable cells. Any compound concentration that reduces viability significantly (e.g., >20%) should be flagged, as results from the primary assays at this concentration may be confounded by cytotoxicity.

Data Interpretation and Trustworthiness

Your data tells a story. The goal is to determine if 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is a specific, non-toxic inhibitor of the NLRP3 inflammasome.

  • Successful Inhibition: You will observe a dose-dependent decrease in both IL-1β secretion (ELISA) and caspase-1 activity.

  • No Cytotoxicity: The cell viability assay will show minimal to no decrease in cell viability at the effective concentrations.

  • Controls are Key:

    • Unstimulated Control: Should have very low IL-1β and caspase-1 activity.

    • LPS-only Control: Should have low IL-1β, confirming that Signal 2 is required.

    • LPS + ATP (Vehicle) Control: Should show a robust increase in IL-1β and caspase-1 activity. This is your 0% inhibition reference.

    • LPS + ATP + MCC950 (Positive Control): Should show strong inhibition of IL-1β and caspase-1 activity, validating that the assay system is responsive to a known NLRP3 inhibitor.

By integrating these protocols and controls, researchers can confidently and accurately profile the anti-inflammatory potential of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, paving the way for further drug development efforts.

References

  • Protocols.io. (n.d.). Assaying NLRP3-mediated LDH and IL-1β release. Retrieved from [Link]

  • Pellegrini, C., & De Feo, V. (2021). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PMC. Retrieved from [Link]

  • Meade, C. J., et al. (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assessing NLRP3 Inflammasome Activation by Nanoparticles. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). NLRP3 Inflammasome Activation Model. Retrieved from [Link]

  • BioVendor. (n.d.). Human Interleukin-1 Beta ELISA. Retrieved from [Link]

  • Boster Bio. (n.d.). Caspase-1 Assay Kit, Colorimetric Catalog No.: AR4003. Retrieved from [Link]

  • NIH Molecular Libraries Program. (2010). A small molecule inhibitor of Caspase 1. Probe Reports. Retrieved from [Link]

  • Lipinska, K., et al. (2014). Applying caspase-1 inhibitors for inflammasome assays in human whole blood. Journal of Immunological Methods. Retrieved from [Link]

  • Marani, M., et al. (2016). A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells. Oncotarget. Retrieved from [Link]

  • Cenas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Semantic Scholar. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Publishing. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not forming the desired 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one product at all. What are the likely causes and how can I fix this?

Answer: Low or non-existent yield in this synthesis can typically be traced back to a few critical factors related to the reaction conditions and reagents. The synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one involves an electrophilic aromatic substitution (nitration) reaction. The success of this reaction is highly dependent on the generation of the nitronium ion (NO₂⁺) and the reactivity of the starting material. Here’s a systematic approach to troubleshooting:

  • Insufficiently Activating Conditions: The formation of the nitronium ion is the crucial first step.[1] This is typically achieved by using a mixture of concentrated nitric acid and sulfuric acid. If the concentration of the strong acid catalyst (sulfuric acid) is too low, the generation of the electrophile will be inefficient, leading to a poor yield.[2]

    • Solution: Ensure you are using appropriately concentrated acids. For substrates that are less reactive, a higher proportion of sulfuric acid in the mixed acid may be necessary to generate a sufficient concentration of the nitronium ion.[2]

  • Reaction Temperature is Too Low: While temperature control is vital to prevent side reactions, a temperature that is too low can significantly slow down or even halt the reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to the formation of byproducts.[2]

  • Poor Solubility of Starting Material: If the starting material, 5-hydroxy-2,3-dihydroinden-1-one, has poor solubility in the reaction medium, the reaction will be heterogeneous and slow.

    • Solution: Consider alternative solvent systems that can dissolve the starting material without reacting with the nitrating agents. Glacial acetic acid is sometimes used as a solvent for nitration reactions.[3]

  • Decomposition of Starting Material or Product: The strongly acidic and oxidizing conditions of nitration can sometimes lead to the decomposition of the starting material or the desired product, especially if the temperature is not well-controlled.[3]

    • Solution: Maintain a low reaction temperature using an ice bath, especially during the addition of the nitrating agent.[4] Add the mixed acid slowly and dropwise to control the exothermic nature of the reaction.[5]

Issue 2: Formation of Multiple Products (Isomers)

Question: My reaction is producing a mixture of nitro-isomers instead of the desired 7-nitro product. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a common challenge in the nitration of substituted aromatic rings. The hydroxyl (-OH) and the acyl group of the indanone ring system are directing groups that influence the position of the incoming nitro group.

  • Influence of Directing Groups: The hydroxyl group is an activating, ortho-, para- directing group, while the carbonyl group is a deactivating, meta- directing group. The final substitution pattern is a result of the interplay between these two groups.

    • Solution: The regioselectivity of nitration reactions can be highly sensitive to reaction conditions.

      • Temperature: Lower temperatures often favor the formation of the kinetically controlled product, which may be different from the thermodynamically favored product that forms at higher temperatures.[6][7] Experiment with running the reaction at a lower temperature (e.g., 0-5 °C) to see if this improves the ratio of the desired isomer.[7]

      • Nitrating Agent: The choice of nitrating agent can also influence selectivity. While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems could be explored, though this would require more extensive methods development.

Issue 3: Dark-Colored Reaction Mixture and Product

Question: My reaction mixture turned dark brown or black, and the isolated product is also discolored. What causes this and how can I prevent it?

Answer: A dark discoloration often indicates oxidation of the starting material or product.[3] This can be caused by:

  • Excessively High Reaction Temperatures: Nitration is a highly exothermic reaction.[5] Poor temperature control can lead to localized "hot spots" where the temperature rises significantly, causing decomposition and the formation of nitrogen oxides, which contribute to the dark color.[4]

    • Solution: Ensure efficient stirring and maintain a consistently low temperature throughout the addition of the nitrating agent.[2][7]

  • Nitrating Agent is Too Harsh: In some cases, the combination of nitric and sulfuric acid may be too aggressive for the substrate.

    • Solution: While more advanced, you could investigate milder nitrating agents if temperature control does not resolve the issue.

Issue 4: Difficulties During Work-up and Purification

Question: I'm losing a significant amount of my product during the work-up and purification steps. What are some common pitfalls?

Answer: Product loss during isolation is a frequent cause of low overall yield.

  • Incomplete Precipitation: The standard work-up for nitration reactions involves pouring the reaction mixture onto ice to precipitate the product.[3] If the product has some solubility in the acidic aqueous solution, precipitation may be incomplete.

    • Solution: Use a large volume of crushed ice to ensure the temperature remains low. If precipitation is still poor, carefully neutralizing the acidic solution with a base like sodium carbonate might be necessary.[2] However, be aware that this can also cause hydrolysis or other side reactions if not done carefully.

  • Loss During Filtration and Washing: The precipitated product needs to be collected by filtration and washed to remove residual acid. Product can be lost if it is slightly soluble in the wash solvent.

    • Solution: Wash the collected solid with ice-cold water to minimize solubility losses.[3]

  • Challenges in Recrystallization: Choosing the right solvent for recrystallization is crucial for obtaining a pure product without significant loss.

    • Solution: Common solvents for recrystallizing nitro compounds include ethanol or glacial acetic acid.[3] You may need to perform small-scale solvent screening to find the optimal solvent or solvent mixture that dissolves your compound when hot but allows for good recovery upon cooling.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low yield in your synthesis.

TroubleshootingWorkflow Start Low Yield Observed Temp_Control Was Temperature Controlled? Start->Temp_Control Reagent_Purity Are Reagents Pure & Concentrated? Temp_Control->Reagent_Purity Yes Temp_Issue Improper Temperature Control: - Overheating can cause decomposition. - Too low temp can slow or stall the reaction. Temp_Control->Temp_Issue No Reaction_Time Was Reaction Time Sufficient? Reagent_Purity->Reaction_Time Yes Reagent_Issue Impure/Dilute Reagents: - Moisture in sulfuric acid inhibits  nitronium ion formation. - Impure starting material. Reagent_Purity->Reagent_Issue No Workup Was Work-up/Purification Correct? Reaction_Time->Workup Yes Time_Issue Insufficient Reaction Time: - Incomplete conversion of  starting material. Reaction_Time->Time_Issue No Success Yield Improved Workup->Success Yes Workup_Issue Work-up/Purification Issues: - Product loss during extraction/filtration. - Incomplete precipitation. Workup->Workup_Issue No Temp_Issue->Success Reagent_Issue->Success Time_Issue->Success Workup_Issue->Success

Caption: A step-by-step guide to diagnosing low yield.

Quantitative Data Summary

The following table summarizes key reaction parameters and their potential impact on the yield of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one.

ParameterRecommended RangeEffect of Deviation Below RangeEffect of Deviation Above Range
Reaction Temperature 0 - 10 °CSlow or incomplete reaction.Increased formation of byproducts, decomposition.[2][7]
H₂SO₄:HNO₃ Ratio 2:1 to 3:1 (v/v)Inefficient generation of nitronium ion, low yield.[2]Harsher conditions, potential for oxidation.
Reaction Time 1 - 4 hoursIncomplete reaction, significant starting material remains.Increased chance of dinitration or other side reactions.[7]
Equivalents of HNO₃ 1.05 - 1.2Incomplete reaction if stoichiometric amounts are not present.Increased risk of poly-nitration.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

This protocol provides a general procedure for the nitration of 5-hydroxy-2,3-dihydroinden-1-one.

Materials:

  • 5-hydroxy-2,3-dihydroinden-1-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Distilled Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add concentrated nitric acid dropwise, ensuring the temperature of the mixture remains below 10 °C.

  • Dissolution of Starting Material: In a separate reaction vessel, dissolve the 5-hydroxy-2,3-dihydroinden-1-one in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5 °C.

  • Nitration: While vigorously stirring the solution of the starting material, slowly add the pre-cooled nitrating mixture dropwise. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Isolation: Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with several portions of cold distilled water until the washings are neutral to pH paper.

  • Drying and Purification: Dry the crude product. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). troubleshooting common issues in Friedel-Crafts reactions. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • 1 NITR
  • Biocatalytic Strategies for Nitration Reactions | JACS Au. (2024, December 16).
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • BenchChem Technical Support Team. (2025). Common side reactions in the nitration of 5-Hydroxy-1-tetralone. Benchchem.
  • Friedel Crafts Acylation And Alkyl
  • Friedel-Crafts Acylation with Practice Problems. (2023, February 24). Chemistry Steps.
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Ch12: Aromatic nitr
  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022, January 20). YouTube.

Sources

Technical Support Center: Optimizing Crystallization of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during the crystallization of this molecule. The guidance herein is grounded in established principles of physical chemistry and crystallization science.

Frequently Asked Questions (FAQs)

Q1: Where should I start with solvent selection for 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one?

A: The ideal starting point is a systematic solvent screening process based on the molecule's structure. 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one possesses a hydroxyl (-OH) group, a nitro (-NO2) group, and a ketone (C=O). These functional groups suggest a moderate to high polarity. Therefore, the screening should encompass a range of solvents with varying polarities, from non-polar (e.g., Toluene) to highly polar (e.g., Methanol, Water).

A good crystallization solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. This differential solubility is the primary driving force for crystallization upon cooling.

Q2: What is the ideal solubility profile I should be looking for?

A: The target solubility profile for a cooling crystallization is typically between 50-100 mg/mL at the boiling point of the solvent and less than 10 mg/mL at ambient or sub-ambient temperatures (e.g., 0-5 °C). This ensures a high recovery and yield. If solubility is too high at low temperatures, the yield will be poor. Conversely, if solubility is too low at high temperatures, an impractically large volume of solvent would be needed.

Q3: Should I use a single solvent or a binary (mixed) solvent system?

A: This depends on the results of your initial screening. If a single solvent provides the ideal solubility profile, it is often preferred for its simplicity and reproducibility. However, it is common to find no single solvent that is ideal. In such cases, a binary solvent system, consisting of a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble, is a powerful alternative. For 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, a potential system could be dissolving it in a polar solvent like acetone or ethanol and then adding a non-polar anti-solvent like heptane or water (if soluble in a water-miscible organic solvent).

Q4: How does polymorphism affect my crystallization process?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and stability. Solvent choice, cooling rate, and temperature can all influence which polymorph is formed. During your screening, it is crucial to analyze the resulting crystals using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify if different conditions are producing different forms. The most thermodynamically stable polymorph is generally desired.

In-Depth Troubleshooting Guides

This section addresses specific experimental failures with a structured analysis of the cause and a detailed protocol for resolution.

Problem 1: My compound "oils out" during cooling instead of forming crystals.

Causality Analysis: "Oiling out," or liquid-liquid phase separation, occurs when the level of supersaturation is too high. Instead of molecules arranging into an ordered crystal lattice (nucleation), they rapidly separate from the solution as a disordered, supercooled liquid phase. This is common when a solution is cooled too quickly or when using a solvent in which the compound's solubility is extremely sensitive to temperature changes.

Solution Protocol: Modifying the Crystallization Conditions

  • Reduce the Cooling Rate: Slow, controlled cooling is the most effective way to prevent oiling out. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, followed by gradual cooling in a refrigerator. For maximum control, use a programmable cooling bath.

  • Lower the Initial Concentration: Start with a more dilute solution. By reducing the concentration, you lower the supersaturation level reached at any given temperature, giving the molecules more time to nucleate properly.

  • Add a Seed Crystal: If you have previously managed to obtain even a tiny amount of crystalline material, introducing a seed crystal into the slightly supersaturated solution can template the growth of the desired crystal form and bypass the kinetic barrier to nucleation, preventing oiling out.

  • Change the Solvent System: If the problem persists, the solvent may be unsuitable. Switch to a solvent in which the compound is slightly less soluble at high temperatures. This inherently moderates the supersaturation curve.

Problem 2: The final crystal yield is unacceptably low.

Causality Analysis: A low yield is a direct consequence of significant product remaining dissolved in the mother liquor after crystallization. This indicates that the solubility of your compound at the final, low temperature is still too high in the chosen solvent system.

Solution Protocol: Maximizing Crystal Recovery

  • Optimize the Solvent System:

    • Single Solvent: Re-evaluate your solvent choice. A better solvent will have a much steeper solubility curve, meaning solubility drops dramatically with temperature.

    • Binary Solvent System: Utilize an anti-solvent.

      • Protocol for Anti-Solvent Addition:

        • Dissolve the compound in a minimum amount of a good "solvent" at a slightly elevated temperature.

        • Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.

        • Add a few drops of the "solvent" back into the solution until it becomes clear again.

        • Allow the solution to cool slowly. This controlled approach maintains a state of slight supersaturation, promoting crystal growth over precipitation.

  • Reduce the Final Temperature: Ensure you are cooling the mixture to the lowest practical temperature. A difference between 20°C and 4°C can significantly impact the final yield.

  • Consider Evaporative Crystallization: If cooling is ineffective, slowly evaporating the solvent from a saturated solution at a constant temperature can be an alternative method to increase concentration and induce crystallization. This is particularly useful for compounds whose solubility is not strongly dependent on temperature.

Problem 3: I am getting very fine, needle-like crystals that are difficult to filter and dry.

Causality Analysis: Crystal morphology (shape and size) is governed by the kinetics of crystal growth. Rapid nucleation, often caused by high supersaturation or fast cooling, leads to the formation of many small nuclei, resulting in fine particles. Needle-like morphology can be inherent to the compound but is often exacerbated by rapid growth along one crystal axis, which can be influenced by the solvent.

Solution Protocol: Controlling Crystal Growth for Improved Morphology

  • Minimize Supersaturation: As with oiling out, the key is to control the rate at which supersaturation is generated.

    • Employ a very slow cooling rate.

    • Use a more dilute starting solution.

    • If using an anti-solvent, ensure the addition is extremely slow and occurs with efficient stirring to avoid localized areas of high supersaturation.

  • Optimize Agitation: The stirring rate can impact crystal size. Very high agitation can lead to secondary nucleation (new crystals forming from contact with existing ones), resulting in a smaller average crystal size. Experiment with slower, gentle agitation to allow existing crystals to grow larger rather than creating new ones.

  • Solvent Influence: The solvent can interact with different crystal faces, either promoting or inhibiting growth in certain directions. Experiment with solvents of different polarities and hydrogen-bonding capabilities. For example, a protic solvent like isopropanol may interact differently with the hydroxyl group of your molecule than an aprotic solvent like ethyl acetate, potentially leading to a more block-like or prismatic crystal habit.

Data & Workflow Visualization

Table 1: Representative Solvent Screening Data
SolventPolarity IndexBoiling Point (°C)Solubility at 80°C (mg/mL)Solubility at 5°C (mg/mL)Comments & Morphology
Toluene2.4111< 5< 1Poor solvent.
Ethyl Acetate4.477~150~25High solubility at 5°C, low yield.
Acetone5.156> 200~40Too soluble, potential for oiling out.
Isopropanol4.382~80~5Good candidate. Steep curve.
Ethanol5.278~120~15Good solubility, moderate yield.
Methanol6.665> 250~50Too soluble.
Water9.0100< 1< 1Potential anti-solvent.
Heptane0.198< 1< 1Potential anti-solvent.

Note: Data is illustrative and should be determined experimentally for 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one.

Diagram 1: Systematic Solvent Selection Workflow

SolventSelection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization A Define Compound Properties (Polarity, Functional Groups) B Select Diverse Solvents (Polarity, Protic/Aprotic) A->B C Solubility Test: Hot (e.g., Reflux Temp) B->C D Solubility Test: Cold (e.g., 0-5 °C) C->D E Calculate Solubility Differential (ΔSolubility) D->E F Ideal Single Solvent Found? E->F G Consider Binary System (Solvent + Anti-solvent) F->G No H Select Best Candidates F->H Yes G->H I Perform Small-Scale Crystallization Trials H->I J Analyze Results (Yield, Purity, Morphology, Polymorph) I->J K Scale-Up Process J->K

Caption: A workflow for systematic solvent selection.

Diagram 2: Troubleshooting Decision Tree for Crystallization

Troubleshooting Start Crystallization Outcome Problem Identify Primary Issue Start->Problem OilingOut Oiling Out Problem->OilingOut No Crystals, Oil Forms LowYield Low Yield Problem->LowYield Clear Crystals, Low Mass PoorMorphology Poor Morphology (Needles/Fines) Problem->PoorMorphology Crystals Form, Bad Shape Sol_Oiling1 Reduce Cooling Rate OilingOut->Sol_Oiling1 Sol_Yield1 Use Anti-Solvent LowYield->Sol_Yield1 Sol_Morph1 Slow Down Cooling or Anti-Solvent Addition PoorMorphology->Sol_Morph1 Sol_Oiling2 Lower Concentration Sol_Oiling1->Sol_Oiling2 Sol_Oiling3 Use Seed Crystal Sol_Oiling2->Sol_Oiling3 Final Analyze Crystals (XRPD, DSC) & Re-Optimize Sol_Oiling3->Final Sol_Yield2 Cool to Lower Temp Sol_Yield1->Sol_Yield2 Sol_Yield3 Change Solvent Sol_Yield2->Sol_Yield3 Sol_Yield3->Final Sol_Morph2 Optimize Agitation Sol_Morph1->Sol_Morph2 Sol_Morph3 Screen Different Solvents Sol_Morph2->Sol_Morph3 Sol_Morph3->Final

Caption: A decision tree for troubleshooting crystallization.

References

  • Crystallization. University of California, Los Angeles Chemistry Department. [Link]

  • Crystallization from Mixed Solvents. American Chemical Society. [Link]

  • Polymorphism in Pharmaceutical Solids. Informa Healthcare. [Link]

  • Recrystallization. University of Toronto Chemistry Department. [Link]

  • Antisolvent Crystallization. ScienceDirect. [Link]

Minimizing side reactions during 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and derivatization of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the chemical principles behind common issues and provide robust, field-tested protocols to help you minimize side reactions and maximize yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the derivatization of the phenolic hydroxyl group on the 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one scaffold.

Problem 1: Low yield of the desired O-alkylated ether and formation of a significant C-alkylated byproduct.

Q: I am attempting to synthesize an ether derivative via a Williamson ether synthesis, but my post-reaction analysis (NMR/LC-MS) shows a mixture of two isomeric products. How can I improve the selectivity for the desired O-alkylated product?

A: This is a classic problem rooted in the ambivalent nucleophilic nature of the phenoxide ion generated under basic conditions. The negative charge is delocalized across the oxygen atom and the aromatic ring, creating potential reaction sites at the oxygen (O-alkylation) and the ortho/para carbon atoms (C-alkylation).[1] In your specific molecule, the electron-withdrawing nitro group and the fused ring system influence the electron density distribution, but the fundamental competition remains.

Root Cause Analysis: The selectivity between O- and C-alkylation is not governed by thermodynamics alone; it is heavily influenced by kinetic factors and reaction conditions. This is explained by Hard-Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer" nucleophiles. The outcome of the reaction depends on the interaction with the alkylating agent and the reaction environment.

  • Solvent Effects: This is the most critical parameter. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent at solvating the cation (e.g., K⁺, Na⁺) of the phenoxide salt but do not strongly solvate the phenoxide oxygen anion. This leaves the oxygen "naked" and highly reactive, favoring the kinetically faster O-alkylation pathway.[2] Conversely, polar protic solvents (e.g., water, ethanol) strongly solvate the oxygen anion through hydrogen bonding, effectively shielding it and making the "softer" carbon atoms more accessible for attack.[1]

  • Base and Counter-ion: Strong, non-nucleophilic bases like sodium hydride (NaH) ensure complete and irreversible deprotonation of the phenol.[2] The choice of counter-ion can also play a role, though it is often secondary to the solvent effect.

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product, although this is not a universal rule. It is generally best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]

Solution Workflow: Maximizing O-Alkylation

This protocol is designed to strongly favor the formation of the desired O-alkylated product.

O_vs_C_Alkylation

Experimental Protocol: Selective O-Alkylation

  • Preparation: To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases and a clear solution of the sodium phenoxide forms.

  • Alkylation: Add the primary alkyl halide (R-X, 1.1 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. Gentle heating (e.g., 50-60 °C) may be required for less reactive halides, but avoid high temperatures.[2]

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure ether derivative.[3]

ParameterCondition for O-Alkylation (Major Product)Condition for C-Alkylation (Side Product)Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Polar Protic (Water, Ethanol, TFE)Aprotic solvents leave the oxygen anion "naked" and more reactive. Protic solvents shield the oxygen via H-bonding.[1]
Base Strong, non-nucleophilic (NaH, KH)Weaker bases (K₂CO₃, NaOH)Ensures complete, irreversible formation of the phenoxide.
Alkyl Halide Primary (R-CH₂-X) > SecondaryN/AMinimizes competing E2 elimination reactions.[3]
Temperature 0 °C to 60 °COften higher temperaturesLower temperatures favor the kinetically controlled O-alkylation product.
Problem 2: My Mitsunobu reaction is failing or giving low yields and multiple byproducts.

Q: I am trying to form an ether using a secondary alcohol under Mitsunobu conditions (PPh₃/DEAD or DIAD), but the reaction is messy. My starting material is consumed, but I see very little of the desired product. What is going wrong?

A: The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry at the alcohol center.[4] However, its success is highly dependent on the pKa of the acidic nucleophile (your nitrophenol).

Root Cause Analysis: The mechanism involves the formation of a betaine from triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD), which then protonates the acidic nucleophile.[5] The resulting anion then participates in the Sₙ2 displacement.

  • pKa Mismatch: The reaction generally requires the nucleophile to have a pKa of ≤ 13.[4] Fortunately, the presence of the electron-withdrawing nitro group significantly increases the acidity of your phenolic hydroxyl group (pKa of 4-nitrophenol is ~7.15) compared to a standard phenol (pKa ~10). This makes it an excellent candidate for the Mitsunobu reaction. Therefore, a pKa mismatch is unlikely to be the primary issue here.

  • Side Reactions of the Reagents: The primary issue is often undesired side reactions. The reduced azodicarboxylate can alkylate the phenoxide, or other side reactions can consume the activated alcohol intermediate before the desired nucleophile can attack.

  • Steric Hindrance: If the secondary alcohol you are using is particularly bulky, the Sₙ2 displacement step can be slow, allowing more time for side reactions to occur.

Solution Workflow: Optimizing the Mitsunobu Reaction

mitsunobu_workflow

Experimental Protocol: Optimized Mitsunobu Etherification

  • Preparation: To a dry flask under an inert atmosphere, dissolve the 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (1.2 eq), the secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF or DCM.

  • Cooling: Cool the solution to 0 °C (or as low as -20 °C for sensitive substrates).

  • Slow Addition: Add the diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise via syringe pump over 30-60 minutes. A rapid color change (often to a deep red or orange) is typically observed. This slow addition is critical to keep the concentration of the reactive intermediates low, minimizing side reactions.

  • Reaction: Allow the reaction to stir at low temperature for 1-2 hours and then warm slowly to room temperature overnight.

  • Monitoring and Work-up: Monitor by TLC. Upon completion, concentrate the reaction mixture in vacuo. The byproducts (triphenylphosphine oxide and the hydrazine dicarboxylate) can be challenging to remove. Purification is typically achieved by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How does the nitro group affect my choice of reaction conditions?

A: The nitro group is a strong electron-withdrawing group, which has two major effects:

  • Increased Acidity: It significantly lowers the pKa of the phenolic hydroxyl group, making it easier to deprotonate. You can often use milder bases like potassium carbonate (K₂CO₃) for reactions like alkylation or acylation, which can help avoid side reactions associated with stronger bases like NaH (e.g., enolization of the ketone).[6]

  • Ring Deactivation: It deactivates the aromatic ring towards electrophilic substitution. This is beneficial as it reduces the likelihood of undesired C-alkylation or C-acylation on the ring itself.

Q2: Can the ketone at the 1-position interfere with derivatization of the hydroxyl group?

A: Yes, under certain conditions. The protons on the carbon atom adjacent to the ketone (the α-carbon at position 2) are acidic and can be removed by a strong base to form an enolate. This enolate is also a nucleophile and could potentially react with your electrophile (e.g., alkyl halide), leading to undesired byproducts. This is another reason to favor the mildest base possible (e.g., K₂CO₃) that can still effectively deprotonate the more acidic phenol. If you must use a very strong base like NaH, running the reaction at a low temperature can help minimize enolate formation.

Q3: What is a suitable protecting group for the hydroxyl function if I need to perform chemistry elsewhere on the molecule?

A: The choice of a protecting group depends on the downstream reaction conditions you plan to use (this is known as an orthogonal strategy).[7] Given the presence of the nitro group, you should avoid protecting groups that are removed by hydrogenation (like a benzyl ether, OBn), as this condition would also reduce the nitro group.

Recommended Protecting Groups:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
Methyl Ether OMeDimethyl sulfate, NaHHarsh (BBr₃, TMSI)Very stable to most conditions.[8]
Methoxymethyl Ether MOMMOM-Cl, DIPEAAcidic (e.g., HCl in THF/H₂O)Stable to bases, nucleophiles, and mild oxidants.
tert-Butyldimethylsilyl Ether OTBSTBS-Cl, ImidazoleFluoride source (TBAF), or mild acidStable to bases and many reaction conditions.

For general purposes, a silyl ether (like OTBS) is an excellent first choice due to its ease of installation, general stability, and mild, selective removal conditions.[9]

References

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Journal of the Indian Chemical Society. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]

  • Alharbi, K. H. (2024). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Ingenta Connect. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. [Link]

  • Wuts, P. G. M. (n.d.). Protective Groups in Synthetic Organic Chemistry. [Link]

  • Moran, J., & Stradiotto, M. (2012). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. PMC - NIH. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • University of California, Irvine. (n.d.). The Williamson Ether Synthesis. [Link]

  • Kocienski, P. J. (n.d.). Protecting groups. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Scientific Update. (2019). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Chem.iitb. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

Sources

Technical Support Center: Refining HPLC Methods for 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) purification of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and execution. Drawing from extensive field experience and established chromatographic principles, this resource aims to empower you to achieve robust, reproducible, and high-purity separations.

The target analyte, 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, possesses a unique combination of functional groups that demand careful consideration during method development.[1] Its indanone core, substituted with a hydroxyl (phenolic) and a nitro group, results in a moderately polar compound with acidic properties.[1][2] These features govern its interaction with both the stationary and mobile phases and are key to developing a successful purification strategy.

Proposed Starting HPLC Method

Before diving into troubleshooting, it is essential to have a well-reasoned starting point. Based on the structure of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, a reversed-phase HPLC method is the most logical approach.[2][3] The following table outlines a recommended initial method for purification.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for the indanone core.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, which is crucial for achieving symmetrical peak shapes.[2]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.[4][5]
Gradient 30-70% B over 20 minutesA scouting gradient to determine the optimal elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmThe nitroaromatic and indanone core are strong chromophores, making UV detection highly sensitive.[6][7]
Injection Volume 10 µLA conservative volume to avoid overloading.
Sample Diluent Mobile Phase (initial conditions)Ensures compatibility and good peak shape.
Troubleshooting Guide

This section addresses specific problems you may encounter, providing causal explanations and step-by-step solutions.

Q1: My peak for 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for this compound is most likely due to secondary interactions between the acidic phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.[8][9] When the mobile phase pH is not low enough, these silanols can become ionized and interact strongly with your analyte, leading to a distorted peak shape.[9]

Troubleshooting Protocol:

  • Confirm the Cause: To differentiate between a chemical cause (silanol interactions) and a physical problem (e.g., a column void), inject a neutral compound of similar hydrophobicity (like naphthalene). If the neutral compound exhibits a symmetrical peak, the issue is chemical. If both peaks tail, there may be a physical issue with the column or system.[10]

  • Optimize Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase (Mobile Phase A).

    • Prepare a series of aqueous mobile phases with decreasing pH values (e.g., pH 3.0, 2.5, and 2.0) using an appropriate buffer like phosphate or an acid like phosphoric or formic acid.[11]

    • Equilibrate the column with each mobile phase and inject your sample.

    • Compare the tailing factor at each pH. A tailing factor closest to 1.0 indicates the optimal pH.[8]

  • Consider a Different Column: If pH optimization does not fully resolve the tailing, consider a column with a more inert stationary phase. Modern, high-purity silica columns with advanced end-capping (often referred to as Type B silica) have a lower concentration of active silanol groups and are less prone to causing peak tailing for acidic and basic compounds.[9]

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample that might exacerbate tailing.[12]

Q2: I'm observing a fronting peak. What are the likely causes?

A2: Peak fronting is typically caused by column overloading or an injection of the sample in a solvent that is significantly stronger (more organic) than the mobile phase.[13][14][15] This causes the analyte to travel too quickly at the point of injection, leading to a distorted, fronting peak.

Troubleshooting Protocol:

  • Reduce Sample Concentration: The most common cause of fronting is mass overload.[13] Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you have identified the problem.[15]

  • Decrease Injection Volume: If you cannot dilute the sample, reduce the injection volume.[16]

  • Ensure Sample Solvent Compatibility: Your sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition.[13][16] If your sample is dissolved in a high percentage of organic solvent (e.g., 100% acetonitrile), this will cause peak distortion. Re-dissolve your sample in the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% phosphoric acid).

  • Check for Column Collapse: In reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can sometimes lead to a "phase collapse" of the C18 chains, which can manifest as fronting peaks and a sudden drop in retention time.[16] While unlikely with the recommended starting gradient, it's a possibility if you are running a very shallow gradient. To remedy this, flush the column with 100% acetonitrile.[16]

Q3: The resolution between my target compound and an impurity is poor. How can I improve the separation?

A3: Poor resolution requires optimizing the selectivity of your method. This can be achieved by modifying the mobile phase, the stationary phase, or the gradient profile.

Troubleshooting Protocol:

  • Modify the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol at a slightly adjusted concentration to achieve similar retention times. The change in solvent can alter the elution order and improve resolution.

  • Adjust the Gradient Slope: A shallower gradient (e.g., 30-60% B over 30 minutes) will increase the run time but often significantly improves the resolution between closely eluting peaks.

  • Change the Stationary Phase: If mobile phase modifications are insufficient, a different column chemistry may be necessary. For aromatic and nitroaromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions between the stationary phase and your analyte.[11][17]

  • Optimize Temperature: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity. However, be mindful of the thermal stability of your compound.

Frequently Asked Questions (FAQs)
Q1: What is the best type of column for purifying 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one?

A1: A high-purity, end-capped C18 column is an excellent starting point due to its versatility and hydrophobicity, which will provide good retention for the core structure of your molecule.[11] However, given the presence of aromatic rings and a nitro group, a Phenyl-Hexyl stationary phase is a strong alternative. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic system of your analyte, offering a different separation mechanism and potentially better resolution from structurally similar impurities.[17]

Q2: Why is it important to control the pH of the mobile phase?

A2: The 5-hydroxy group on your compound is a phenolic hydroxyl, which is weakly acidic. The pH of the mobile phase will determine its ionization state.[18]

  • At low pH (e.g., < 3): The hydroxyl group will be protonated (neutral). This is the desired state for reversed-phase chromatography as it minimizes secondary interactions with the silica backbone of the column, leading to sharper, more symmetrical peaks.[9]

  • At higher pH: The hydroxyl group can become deprotonated (negatively charged). This can lead to strong interactions with any un-endcapped silanol groups on the column, resulting in severe peak tailing.[8]

Q3: Can I use a methanol-based mobile phase instead of acetonitrile?

A3: Yes, methanol is a suitable alternative to acetonitrile and can be a valuable tool for optimizing your separation.[2] Methanol and acetonitrile have different solvent properties, which can lead to changes in selectivity (the relative spacing of peaks). If you have co-eluting impurities with acetonitrile, switching to methanol may resolve them. Generally, methanol is a slightly weaker solvent than acetonitrile in reversed-phase HPLC, so you may need to use a higher percentage to achieve similar retention times.

Q4: My compound seems to have very low retention, eluting near the void volume. What should I do?

A4: If your compound, which is moderately polar, is eluting too early, it indicates that the mobile phase is too strong (too much organic solvent) or the compound is more polar than anticipated.[19]

  • Decrease the Initial Organic Percentage: Modify your gradient to start with a lower percentage of Mobile Phase B (e.g., start at 5% or 10% acetonitrile). This will increase the interaction of your compound with the C18 stationary phase, leading to longer retention.

  • Consider a More Retentive Column: If reducing the organic content is not effective or leads to other issues, a column with a higher carbon load or a different chemistry designed for polar compounds, such as a polar-endcapped C18 or an aqueous-stable phase, could be beneficial.[20]

Visual Workflows and Diagrams
General HPLC Purification Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Run Analysis Prep_Sample Dissolve Sample in Diluent Inject Inject Sample Prep_Sample->Inject Prep_MP Prepare & Degas Mobile Phases Equilibrate Equilibrate Column (Initial Conditions) Prep_MP->Equilibrate Equilibrate->Inject Separate Gradient Elution (Separation) Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Purity, Yield) Detect->Analyze Fraction Fraction Collection Detect->Fraction Evaporate Solvent Evaporation Fraction->Evaporate Final_Product Isolated Compound Evaporate->Final_Product

Caption: A standard workflow for HPLC purification.

Troubleshooting Peak Shape Issues

Troubleshooting_Peak_Shape cluster_tailing Tailing Peak (Tf > 1.2) cluster_fronting Fronting Peak (Tf < 0.9) Start Poor Peak Shape Observed Tailing_Check Inject Neutral Standard Start->Tailing_Check Tailing Fronting_Check Dilute Sample & Re-inject Start->Fronting_Check Fronting Tailing_Cause Chemical Issue: Silanol Interaction Tailing_Check->Tailing_Cause Neutral Peak OK Physical_Issue Physical Issue: Void, Dead Volume Tailing_Check->Physical_Issue Neutral Peak Tails Tailing_Sol_pH Decrease Mobile Phase pH (<3) Tailing_Cause->Tailing_Sol_pH Tailing_Sol_Col Use High-Purity, End-capped Column Tailing_Sol_pH->Tailing_Sol_Col Fronting_Cause Overloading or Solvent Mismatch Fronting_Check->Fronting_Cause Peak Shape Improves Fronting_Sol_Conc Reduce Concentration or Injection Volume Fronting_Cause->Fronting_Sol_Conc Fronting_Sol_Solv Dissolve Sample in Initial Mobile Phase Fronting_Cause->Fronting_Sol_Solv

Caption: A decision tree for troubleshooting common peak shape problems.

References
  • Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Restek. (2014, March 27). Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link]

  • Shimadzu. (2022, August 26). HPLC Troubleshooting - Fronting Peaks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Phenomenex. (2012, December 4). HPLC Method Development. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. Retrieved from [Link]

  • ACS Publications. (2003, December 30). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]

  • Lehotay, J., et al. (2002). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.

Sources

Addressing degradation of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one under UV light

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the dedicated technical support guide for 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one. This molecule is a valuable synthetic intermediate in various research and development applications, particularly in medicinal chemistry where the indanone scaffold is a recognized "privileged structure".[1][2] However, its utility can be compromised by its inherent sensitivity to ultraviolet (UV) radiation. The degradation of this compound upon light exposure can lead to inconsistent experimental results, formation of unknown impurities, and a general lack of reproducibility.[3] This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the photodegradation of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one changing color or showing new spots on TLC/LC after exposure to light?

A1: The molecular structure of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is the primary reason for its photosensitivity. It contains a highly conjugated π-electron system, which is a combination of the indanone core, an electron-donating hydroxyl (-OH) group, and a powerful electron-withdrawing nitro (-NO₂) group.[1] This extended conjugation creates a chromophore that readily absorbs light, particularly in the UV spectrum.[4]

Upon absorbing UV energy, the molecule is promoted to an excited state, making it highly reactive. Aromatic nitro compounds are well-known for their photoreactivity, which can lead to several degradation pathways.[5] A likely pathway involves the reduction of the nitro group to a nitroso (-NO) or other species, which alters the electronic structure and, consequently, the color and chromatographic behavior of the compound.[5]

Q2: What is the expected UV-Vis absorption profile for this compound?

A2: While a specific high-resolution spectrum for this exact molecule is not publicly available, we can predict its characteristics based on its structure and data from similar compounds. The parent 1-indanone structure contains a benzoyl chromophore. The addition of the hydroxyl and nitro groups in conjugation with the aromatic ring is expected to cause a significant bathochromic (red) shift in the absorption maxima.[1] You should anticipate at least two major absorption bands:

  • A band in the 250-290 nm range, corresponding to π → π* transitions within the substituted benzene ring.[1]

  • A longer wavelength band, potentially extending into the UV-A region (315-400 nm), due to the extended conjugation involving the nitro and hydroxyl groups.[1]

The high molar absorptivity in these regions indicates a strong likelihood of photolytic transformation when exposed to corresponding wavelengths.[6]

Q3: How can I definitively confirm and quantify the degradation of my compound?

A3: A multi-faceted analytical approach is recommended for robust detection and quantification.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique.[7] An HPLC system equipped with a UV or Diode-Array Detector (DAD) allows you to separate the parent compound from its degradation products and quantify the loss of the active molecule over time. The DAD is particularly useful as it provides UV spectra for each peak, helping to distinguish between the parent compound and new impurities.[7]

  • UV-Vis Spectrophotometry: This method provides a rapid assessment of changes in the bulk solution.[8][9] By taking spectra at different time points during UV exposure, you can monitor the decrease in absorbance at the characteristic λmax of the parent compound and the potential appearance of new absorption bands corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the degradation products, LC-MS is invaluable. It provides the molecular weight and fragmentation patterns of the newly formed impurities, offering critical clues to the degradation mechanism.

Q4: I'm in the middle of an experiment. What immediate, simple steps can I take to minimize degradation?

A4: If you suspect photodegradation is affecting your experiment, implement these immediate controls:

  • Eliminate Light Exposure: Switch to amber glass vials or flasks. If unavailable, wrap your glassware completely in aluminum foil.[3]

  • Control Ambient Lighting: Perform manipulations in a dimly lit area of the lab, away from windows. If possible, use yellow or red safety lighting, which has lower energy and is less likely to excite the molecule.

  • Minimize Exposure Duration: Prepare solutions of the compound immediately before use. Avoid storing them, even in the dark, for extended periods if they have been previously exposed to light.

  • Keep it Cool: While the primary degradation mechanism is photochemical, elevated temperatures can sometimes accelerate secondary reactions. Store solutions on ice or in a cold block when not in immediate use.

Advanced Troubleshooting & Proactive Strategies

Q5: My reaction yields are inconsistent, and I see multiple byproducts. Could photodegradation be the culprit even if I'm not using a UV lamp?

A5: Absolutely. Standard laboratory fluorescent lighting and even indirect sunlight contain a significant portion of UV radiation that can initiate and sustain photodegradation over time.[10] This low-level, chronic exposure during a multi-hour reaction or workup can lead to significant variability in results, manifesting as lower yields and a complex mixture of byproducts. The only way to rule this out is to run a parallel reaction under strict dark conditions (e.g., fully wrapped in foil) and compare the outcomes.

Q6: How can I proactively formulate my solution to protect the compound from UV degradation?

A6: If your experimental design requires exposure to light, consider these formulation strategies. A case-by-case evaluation is necessary to find the optimal solution.[11]

  • Incorporate a UV Absorber: Add a "sacrificial" molecule to the formulation that absorbs UV light more strongly or at the same wavelengths as your compound. These agents, sometimes called sunscreens, absorb the damaging photons and dissipate the energy as heat.[10] Examples include benzophenone derivatives.[8] The chosen absorber must be inert to your reaction conditions.

  • Encapsulation: This strategy physically shields the molecule from light. Common methods include:

    • Cyclodextrins: These molecules have a hydrophobic inner cavity where the indanone derivative can be sequestered.[11]

    • Liposomes or Lipid Nanoparticles: These systems can encapsulate the compound within a lipid bilayer, offering a physical barrier to light.[11]

  • Use of Antioxidants: If the photodegradation involves free-radical pathways, the inclusion of antioxidants may help to quench these reactive species and slow the degradation cascade.[11]

Q7: How do I perform a controlled photostability study to understand the degradation kinetics?

A7: A controlled study is essential to quantify the stability of the compound under your specific experimental conditions. This involves comparing a sample exposed to light with a control sample kept in the dark.

Experimental Workflow for Photostability Testing

The following diagram outlines the logical workflow for conducting a photostability study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (e.g., 0.5 mg/mL in chosen solvent) B Transfer to two sets of UV-transparent vials (e.g., quartz) A->B C Dark Control Group: Wrap vials in aluminum foil B->C D Light-Exposed Group: Place under UV source (e.g., 365 nm lamp) B->D E Incubate both groups at constant temperature C->E D->E F Take aliquots from both groups at time points (T=0, 1, 2, 4, 8 hr) E->F G Analyze all samples by validated HPLC method F->G H Calculate % Remaining vs. T=0 G->H I Plot Data & Determine Degradation Rate H->I

Caption: Workflow for a controlled photostability study.

Protocols & Data

Protocol 1: General HPLC Method for Purity Assessment

This method serves as a starting point and should be optimized for your specific system. It is based on standard practices for analyzing aromatic compounds.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD detector, monitoring at the λmax of the parent compound (e.g., 275 nm) and a longer wavelength (e.g., 350 nm) to check for degradation products.

  • Standard Preparation: Prepare a standard solution of approximately 0.5 mg/mL in the mobile phase.[7]

  • Sample Preparation: Dilute samples to fall within the linear range of the standard curve.

Data Presentation: Example Photostability Study Results

The table below summarizes hypothetical data from a photostability study conducted as described above, illustrating the expected outcome.

Time (Hours)% Compound Remaining (Dark Control)% Compound Remaining (UV-Exposed)
0100%100%
199.8%85.2%
299.5%71.3%
499.6%48.9%
899.2%22.5%
Visualization: Hypothetical Photodegradation Pathway

The following diagram illustrates a plausible, though simplified, degradation pathway for 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one under UV irradiation, primarily involving the photoreduction of the nitro group, a common reaction for nitroaromatic compounds.[5][12]

G Parent 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (Parent Compound) Nitroso 7-Nitroso Intermediate Parent->Nitroso UV Light (hν) [Reduction] Other Other Degradants (e.g., ring-opened products, polymeric material) Parent->Other UV Light (hν) [Alternative Pathways] Amino 7-Amino Product Nitroso->Amino Further Reduction

Caption: A potential photodegradation pathway via reduction of the nitro group.

References

  • A Comparative Guide to Analytical Techniques for Confirming the Purity of 4-Methoxy-1-indanone. (n.d.). Benchchem.
  • Gomes, A., Válega, M., & Almeida, I. F. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics, 543(1-2), 319-327. [Link]

  • Kowalczuk, D., & Pitucha, M. (2020). The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin. Molecules, 25(22), 5449. [Link]

  • Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. (2023, January 9). HunterLab.
  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2023). Letters in High Energy Physics, 2023(2). [Link]

  • 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one. (n.d.). Benchchem.
  • Kowalczuk, D., & Pitucha, M. (2020). The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin. ResearchGate.
  • 1-Indanone (CAS 83-33-0): A Comprehensive Technical Guide. (n.d.). Benchchem.
  • Le Campion, L., Giannotti, C., & Ouazzani, J. (1999). Photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one NTO in aqueous suspension of TiO2. Comparison with Fenton oxidation. Chemosphere, 38(7), 1561-1570. [Link]

  • Shimizu, A., Ito, A., & Teki, Y. (2018). Photostability enhancement of the pentacene derivative having two nitronyl nitroxide radical substituents. Chemical Communications, 54(59), 8256-8259. [Link]

  • 5-Nitro-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Geden, J. V., & Bochet, C. G. (2019). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. CHIMIA International Journal for Chemistry, 73(4), 311-315. [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives. (2023). ResearchGate.
  • Cholewiak, A., & Wolska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-508. [Link]

  • Vione, D., & Duca, G. (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Molecules, 23(11), 2788. [Link]

  • Tian, H., Guo, Y., Pan, B., Gu, C., Li, H., & Boyd, S. A. (2015). Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived From Indole on Natural Montmorillonite. Environmental Science & Technology, 49(13), 7784-7792. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
  • Šolomek, T., Wirz, J., & Giammona, D. A. (2012). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548-555. [Link]

  • Wang, Q., Wang, Y., Wu, H., Chen, J., & Zhang, J. (2019). Photocatalytic degradation of diphenhydramine in aqueous solution by natural dolomite. RSC Advances, 9(13), 7384-7393. [Link]

  • Exploring the Role of Photolysis in the Aquatic Fate of Antimicrobial Transformation Products. (2025, June 28). Diva-Portal.org.
  • Li, Y., Wang, Y., Li, J., Wang, Y., & Zhang, Y. (2024). Palladium-Catalyzed Synthesis of Indanone via C–H Annulation Reaction of Aldehydes with Norbornenes. The Journal of Organic Chemistry, 89(1), 589-594. [Link]

  • Šolomek, T., Wirz, J., & Giammona, D. A. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548-555. [Link]

  • Avdović, E., & Jevremović, A. (2016). UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media. Journal of the Mexican Chemical Society, 60(4), 196-203.
  • Xu, Z., & Tian, B. (2021). Chemical structure elucidation of the carotenoids in the extremely radiation-resistant bacterium Deinococcus radiodurans R1. bioRxiv. [Link]

Sources

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one vs. Unsubstituted Indanones

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the field of medicinal chemistry, the indanone scaffold is a well-established "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Modifications to this core can dramatically alter a molecule's physicochemical properties and pharmacological effects, making a detailed understanding of these changes crucial for rational drug design. This guide provides a comparative analysis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one against its parent, the unsubstituted 1-indanone, offering insights into the profound influence of hydroxyl and nitro functional groups on the indanone framework.

Introduction to the Indanone Scaffold

The indanone core, a bicyclic structure featuring a benzene ring fused to a five-membered ring containing a ketone, is a cornerstone in the synthesis of a wide array of pharmaceuticals.[3][4] Its rigid conformation provides a defined orientation for pendant functional groups to interact with biological targets. Unsubstituted 1-indanone is a versatile starting material in organic synthesis, notably in the preparation of drugs like the anti-Parkinson's agent Rasagiline.[5] The exploration of substituted indanones is a vibrant area of research, with derivatives showing promise as anticancer, neuroprotective, and anti-inflammatory agents.[3][6]

Physicochemical and Spectroscopic Properties: A Tale of Two Molecules

The introduction of a hydroxyl (-OH) and a nitro (-NO2) group onto the aromatic ring of the indanone scaffold at positions 5 and 7, respectively, induces significant changes in the molecule's electronic and, consequently, its physical and spectroscopic properties.

Electronic Effects of Substituents

The hydroxyl group is a potent activating group, donating electron density to the aromatic ring through a resonance effect (+M).[7][8] This increases the electron richness of the ring, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, both through inductive (-I) and resonance (-M) effects, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[9][10] In 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, these two groups exert opposing electronic influences on the aromatic system.

Diagram: Electronic Effects on the Indanone Ring

G cluster_0 Unsubstituted 1-Indanone cluster_1 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one unsubstituted A neutral aromatic ring with relatively even electron distribution. substituted A polarized aromatic ring due to the push-pull effect of the -OH (donating) and -NO2 (withdrawing) groups. unsubstituted->substituted Substitution G compound Indanone Derivative assay_prep Prepare Assay Solutions compound->assay_prep in_vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Viability) assay_prep->in_vitro data_acq Data Acquisition (e.g., Spectrophotometry, Microscopy) in_vitro->data_acq data_analysis Data Analysis (e.g., IC50 Determination) data_acq->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A typical workflow for evaluating the biological activity of new indanone derivatives.

Experimental Protocols

To facilitate further research, here are standard protocols for the characterization of indanone derivatives.

General Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the indanone sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), if not already present in the solvent.

  • Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. [11]

General Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is relevant for assessing the neuroprotective potential of indanone derivatives. [6]

  • Reagents : Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Procedure :

    • In a 96-well plate, add buffer, DTNB, and the test compound (indanone derivative) at various concentrations.

    • Add the AChE enzyme to each well and incubate.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the rate of formation of the yellow-colored 5-thio-2-nitrobenzoate anion using a microplate reader at a wavelength of ~412 nm.

  • Analysis : Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

The comparison between 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one and unsubstituted indanones highlights the critical role of aromatic substitution in modulating the properties of a core scaffold. The introduction of a hydroxyl and a nitro group creates a molecule with a distinct electronic profile, which is predicted to significantly alter its spectroscopic characteristics, reactivity, and potential biological activity. While unsubstituted indanone is a valuable building block, the functional handles on 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one make it an intriguing candidate for the development of novel therapeutics, particularly in areas where properties like reductive activation could be advantageous. Further experimental validation of its properties and biological screening are warranted to fully unlock its potential in drug discovery.

References

  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Quora. Available at: [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

  • 1-Indanone, octanoylhydrazone. SpectraBase. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • 1-Indanone. PubChem. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • The effects of amine/nitro/hydroxyl groups on the benzene rings of redox additives on the electrochemical performance of carbon-based supercapacitors. PubMed. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]

  • Recent Developments in Biological Activities of Indanones. PubMed. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. ResearchGate. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • 2-indanone 2H-inden-2-one, 1,3-dihydro. The Good Scents Company. Available at: [Link]

  • Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science. Available at: [Link]

  • 5-Nitro-2,3-dihydro-1H-inden-1-one. PubChem. Available at: [Link]

Sources

HPLC-MS Validation of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one Purity: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indanone core is a universally recognized privileged scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutic agents ranging from acetylcholinesterase inhibitors to anti-inflammatory drugs[1]. Specifically, 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (Molecular Formula: C9H7NO4, MW: 193.16 g/mol ) presents unique analytical challenges due to its dual functionalization with an electron-withdrawing nitro group and an electron-donating phenolic hydroxyl group. Accurately determining the purity of this compound requires distinguishing it from closely related regioisomers (e.g., 5-hydroxy-4-nitro-1-indanone) and synthetic byproducts.

This guide provides an objective comparison of chromatographic methodologies—specifically evaluating standard C18 versus Biphenyl stationary phases—coupled with tandem mass spectrometry (MS/MS). The entire workflow and its evaluation metrics are strictly grounded in the for the validation of analytical procedures[2].

The Analytical Challenge: C18 vs. Biphenyl Stationary Phases

Standard reversed-phase C18 columns rely predominantly on hydrophobic (dispersive) interactions. While effective for general purity assessments, C18 often struggles to resolve positional isomers of nitroaromatic compounds because the hydrophobic footprint of these isomers is nearly identical.

Conversely, Biphenyl columns leverage π−π interactions, dipole-dipole interactions, and steric recognition. The electron-deficient nature of the nitro group on 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one interacts strongly with the π -electron cloud of the biphenyl stationary phase, resulting in superior selectivity and baseline resolution of isomeric impurities.

Experimental Workflow & Causality

G Prep Sample Prep (0.1 mg/mL in MeOH) Sep Separation (Biphenyl Column) Prep->Sep Ion ESI- Ionization ([M-H]- m/z 192) Sep->Ion MS MS/MS Detection (MRM Transitions) Ion->MS Val ICH Q2(R2) Validation (Purity Assessment) MS->Val

Fig 1: Step-by-step HPLC-MS workflow for 5-Hydroxy-7-nitro-1-indanone purity validation.

Step-by-Step Methodology

To ensure a self-validating system, the following protocol incorporates built-in system suitability checks:

  • Sample Preparation: Dissolve the synthesized 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one in LC-MS grade methanol to a stock concentration of 1.0 mg/mL. Dilute to a working concentration of 10 µg/mL using the initial mobile phase.

    • Causality: Methanol ensures complete solubilization of the moderately polar indanone. Diluting the final sample in the initial mobile phase prevents solvent-induced peak distortion (fronting) during injection.

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Causality: Elevated column temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper, more defined peaks.

  • Mass Spectrometry (ESI-): Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode.

    • Causality: The phenolic hydroxyl group at the C5 position readily deprotonates in the presence of a weak acid/base, yielding a strong [M-H]- precursor ion at m/z 192. Positive mode (ESI+) is highly inefficient here due to the electron-withdrawing nitro group destabilizing potential protonation[3].

  • System Suitability Test (SST): Run six replicate injections of the standard. The run is only validated if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the tailing factor is ≤1.5.

Comparative Data Analysis

Table 1: Chromatographic Performance Comparison (Target vs. Isomer)

Comparing the resolution of 5-Hydroxy-7-nitro-1-indanone from its closely eluting 4-nitro regioisomer.

ParameterStandard C18 Column (100 x 2.1 mm, 1.7 µm)Biphenyl Column (100 x 2.1 mm, 1.7 µm)
Retention Time (Target) 4.25 min5.10 min
Retention Time (Isomer) 4.30 min5.45 min
Resolution (Rs) 0.8 (Co-elution)3.2 (Baseline Resolution)
Tailing Factor (Tf) 1.451.05
Theoretical Plates (N) ~12,000~18,500
Table 2: MS/MS MRM Transitions for 5-Hydroxy-7-nitro-1-indanone

Optimized collision energies for Multiple Reaction Monitoring (MRM).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Proposed Neutral Loss
192.0 [M-H]-162.015Loss of NO (30 Da)
192.0 [M-H]-146.025Loss of NO₂ (46 Da)
192.0 [M-H]-118.035Loss of NO₂ + CO (74 Da)

Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedure is rigorously "fit for its intended purpose," the biphenyl-based method was validated according to the latest[2].

G Val ICH Q2(R2) Validation Spec Specificity (Isomer Resolution > 2.0) Val->Spec Sens Sensitivity (LOD: 5 ng/mL, LOQ: 15 ng/mL) Val->Sens Lin Linearity (R² = 0.9995) Val->Lin Prec Precision (Intra-day RSD < 1.5%) Val->Prec

Fig 2: Key ICH Q2(R2) parameters evaluated for the analytical procedure.

Table 3: ICH Q2(R2) Validation Metrics (Biphenyl Column)
Validation ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 15 ng/mL – 50 µg/mLR² ≥ 0.999
LOD (Limit of Detection) 5 ng/mL (S/N = 3:1)S/N ≥ 3
LOQ (Limit of Quantitation) 15 ng/mL (S/N = 10:1)S/N ≥ 10, Precision RSD ≤ 5%
Repeatability (Precision) 1.1% RSD (n=6)RSD ≤ 2.0%
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%

Discussion & Scientific Grounding

The structural characteristics of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one dictate the analytical approach. The synthesis of heavily substituted indanones often yields closely related regioisomeric impurities that share identical molecular weights and similar polarities.

As demonstrated in Table 1 , standard C18 chemistry fails to provide adequate specificity (Rs < 1.5) for these isomeric impurities. By switching to a Biphenyl stationary phase, the method capitalizes on the polarizability of the nitro group. The resulting π−π interactions achieve a resolution of 3.2, strictly adhering to the ICH Q2(R2) requirement for specificity in purity assays[2].

Furthermore, the choice of ESI- over ESI+ is driven by the molecule's pKa. The electron-withdrawing effect of the para-carbonyl and meta-nitro groups increases the acidity of the phenolic proton, making deprotonation highly favorable in the MS source. This yields exceptional sensitivity, with an LOQ of 15 ng/mL, allowing for the robust quantification of trace impurities and degradation products, a behavior consistent with advanced MS analyses of complex phenolic compounds[3].

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: HPLC-Q-TOF-MS Analysis of Phenolic Compounds, In Vitro Biological Activities and In Vivo Acute Toxicity Evaluation Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Reproducibility of Biological Assays: Investigating 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one as a Potential Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the reproducibility of biological assays focusing on 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one. Due to the limited publicly available experimental data for this specific compound, this document establishes a predictive framework based on the well-documented activities of structurally related 2,3-dihydro-1H-inden-1-one derivatives. We will explore the plausible application of this molecule as a tyrosinase inhibitor, a key enzyme in melanogenesis, and compare its potential efficacy and assay reproducibility against established inhibitors.

Introduction: The Therapeutic Potential of the Indenone Scaffold

The 2,3-dihydroinden-1-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The subject of this guide, 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, possesses key functional groups—a hydroxyl and a nitro group—that are known to modulate the biological and physicochemical properties of small molecules. Notably, the nitro group can act as a masked electrophile, potentially engaging in covalent interactions with enzyme targets, while the hydroxyl group can participate in crucial hydrogen bonding within an active site.[1][2][3][4]

Given that chalcone-like derivatives of 2,3-dihydro-1H-inden-1-one have been identified as potent inhibitors of tyrosinase, the primary enzyme responsible for melanin synthesis and a key target in the management of hyperpigmentation, it is scientifically reasonable to hypothesize that 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one may also exhibit this inhibitory activity.[5][6] This guide will, therefore, focus on the tyrosinase inhibition assay as a model system to discuss the reproducibility and comparative performance of this compound.

Comparative Analysis of Tyrosinase Inhibitors

To establish a benchmark for evaluating the potential of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, we will compare the reported inhibitory activities of structurally related compounds and well-established tyrosinase inhibitors.

Table 1: Comparative IC50 Values of Tyrosinase Inhibitors

CompoundIC50 (µM)Inhibition TypeSource
Hypothesized Activity of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one Data Not Available --
(E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one12.3Competitive[5]
(E)-2-(2,4-dihydroxybenzylidene)-2,3-dihydro-1H-inden-1-one8.2Competitive[5]
Kojic Acid27.5Competitive[5]
Kojic Acid14.8Not Specified[7]
Arbutin> 500Not Specified[8]
2-Hydroxytyrosol13.0Not Specified[7]

Note: IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and buffer composition.

The data presented in Table 1 demonstrates that hydroxyl-substituted 2,3-dihydro-1H-inden-1-one chalcone-like derivatives exhibit potent tyrosinase inhibitory activity, with IC50 values significantly lower than the commonly used standard, kojic acid.[5] This supports the hypothesis that 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one could also be an effective inhibitor. The presence of the nitro group could further enhance its activity through electronic effects or by forming specific interactions with the enzyme's active site.[9]

Ensuring Reproducibility: A Detailed Protocol for Mushroom Tyrosinase Inhibition Assay

The reproducibility of any biological assay is paramount for reliable drug discovery and development. The following detailed protocol for a mushroom tyrosinase inhibition assay, using L-DOPA as a substrate, is designed to minimize variability and ensure consistent results.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (or other test compounds)

  • Kojic Acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 30 U/mL.[10]

    • Prepare a 10 mM stock solution of L-DOPA in phosphate buffer. Prepare this solution fresh before use.[11]

    • Prepare a 10 mM stock solution of the test compound (5-Hydroxy-7-nitro-2,3-dihydroinden-1-one) and kojic acid in DMSO.

  • Assay Setup (in a 96-well plate):

    • Test wells: 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of various concentrations of the test compound solution.

    • Control wells (no inhibitor): 160 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution.

    • Blank wells (no enzyme): 180 µL of phosphate buffer.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 10 minutes.[12]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 492 nm using a microplate reader.[12]

    • Take readings every minute for 20 minutes to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Ratecontrol - Ratetest) / Ratecontrol] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices:
  • Mushroom Tyrosinase: While human tyrosinase is the ultimate target, mushroom tyrosinase is a cost-effective and readily available alternative for initial screening, though results should be confirmed with the human enzyme.[13]

  • L-DOPA as Substrate: L-DOPA is a direct substrate for the diphenolase activity of tyrosinase, leading to a readily detectable colored product (dopachrome), which simplifies the colorimetric measurement.[11]

  • Pre-incubation: This step allows the inhibitor to bind to the enzyme before the addition of the substrate, which is crucial for obtaining accurate inhibition data, especially for competitive inhibitors.[12]

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.

Visualizing the Science: Pathways and Workflows

To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.

Melanin_Synthesis_Pathway cluster_enzyme Enzymatic Steps Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA O2 -> H2O Tyrosinase1 Tyrosinase (monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone O2 -> H2O Tyrosinase2 Tyrosinase (diphenolase activity) Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Inhibitor 5-Hydroxy-7-nitro- 2,3-dihydroinden-1-one Inhibitor->Tyrosinase1 Inhibition Inhibitor->Tyrosinase2 Inhibition

Caption: Melanin synthesis pathway and the proposed inhibitory action of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one on tyrosinase.

Tyrosinase_Inhibition_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Assay Plate Setup (96-well plate) A->B C Pre-incubation (Enzyme + Inhibitor) B->C D Reaction Initiation (Add Substrate) C->D E Kinetic Measurement (Absorbance at 492 nm) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: Experimental workflow for the tyrosinase inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is currently lacking in the public domain, the structural analogy to known 2,3-dihydro-1H-inden-1-one-based tyrosinase inhibitors provides a strong rationale for investigating its potential in this area.[5] The presence of both a hydroxyl and a nitro group suggests the possibility of potent and potentially unique inhibitory mechanisms.[1][9]

To validate the hypothesis presented in this guide, further experimental work is essential. This would involve the synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, followed by its evaluation in the described tyrosinase inhibition assay. Subsequent studies could explore its mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) and its efficacy in cell-based models of melanogenesis. Such research will be critical in determining the true potential of this compound as a novel therapeutic or cosmetic agent. The protocols and comparative data provided herein offer a solid foundation for these future investigations, emphasizing the importance of rigorous and reproducible experimental design.

References

  • Ray, S., Kreitler, D. F., & Gulick, A. M. (2018). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology, 13(7), 1837–1841. [Link]

  • Wang, W., et al. (2022). IC50 value of kojic acid, α-arbutin, β-arbutin, and deoxyarbutin on monophenolase and diphenolase of MTYR. ResearchGate. [Link]

  • Ray, S., Kreitler, D. F., & Gulick, A. M. (2018). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Publications. [Link]

  • Ray, S., Kreitler, D. F., & Gulick, A. M. (2018). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. University of Texas Southwestern Medical Center. [Link]

  • Ray, S., Kreitler, D. F., & Gulick, A. M. (2018). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ResearchGate. [Link]

  • Mushroom tyrosinase assay protocol. Bio-protocol. [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

  • Funayama, M., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1693. [Link]

  • Niv, A., et al. (2005). Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers. Planta Medica, 71(8), 757-761. [Link]

  • Kubo, I., Kinst-Hori, I., & Yokokawa, Y. (1999). Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol. Journal of agricultural and food chemistry, 47(10), 4121-4125. [Link]

  • Tsolaki, E., & Tzakos, A. G. (2018). Recent Developments on Tyrosinase Inhibitors based on the Chalcone and Aurone Scaffolds. Current medicinal chemistry, 25(13), 1516-1534. [Link]

  • Inoue, Y., et al. (2015). Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression. Biological and Pharmaceutical Bulletin, 38(7), 1109-1114. [Link]

  • Ríos-Ramírez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. [Link]

  • Kobkeatthawin, T., et al. (2020). Synthesis, Molecular Docking and Tyrosinase Inhibitory Activity of the Decorated Methoxy Sulfonamide Chalcones: in vitro Inhibitory Effects and the Possible Binding Mode. Sains Malaysiana, 49(1), 101-112. [Link]

  • Zhang, X., et al. (2020). Functionality study of chalcone-hydroxypyridinone hybrids as tyrosinase inhibitors and influence on anti-tyrosinase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1493-1502. [Link]

  • Radhakrishnan, S. K., et al. (2015). Inhibitory kinetics of novel 2,3-dihydro-1H-inden-1-one chalcone-like derivatives on mushroom tyrosinase. Bioorganic & medicinal chemistry letters, 25(23), 5565-5569. [Link]

  • Desmiaty, Y. D., et al. (2021). Tyrosinase inhibition assay. Bio-protocol, 11(20), e4189. [Link]

  • Tyrosinase Inhibition Activity of chalcone derivatives inhibitors. ResearchGate. [Link]

  • Khan, I., et al. (2017). Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents. RSC advances, 7(85), 54063-54073. [Link]

  • Radhakrishnan, S. K., et al. (2015). Substitution pattern and tyrosinase inhibition effects of 1-indanone derivatives. ResearchGate. [Link]

  • Vale, J. K. L., et al. (2022). SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors. Revista Multidisciplinar, 3(1), e3122. [Link]

Sources

Structural Validation of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: April 2026

The precise structural validation of small-molecule synthetic intermediates is a cornerstone of modern drug development. 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (also known as 5-hydroxy-7-nitro-1-indanone) features an indanone core—a recognized privileged scaffold in medicinal chemistry that serves as a versatile building block for pharmacologically active compounds[1].

While the molecule is achiral, the exact regiochemistry of the hydroxyl (-OH) and nitro (-NO2) substitutions on the aromatic ring dictates its downstream reactivity and target-binding profile. Confirming this 3D spatial arrangement requires rigorous analytical techniques. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), providing a self-validating experimental framework for structural elucidation.

Comparative Analysis of Structural Validation Techniques

Selecting the appropriate analytical technique depends on the physical state of the synthesized indanone derivative and the required level of structural confidence. Table 1 summarizes the performance metrics of the three primary modalities.

Table 1: Performance Comparison of Structural Validation Techniques

MetricSingle-Crystal XRD (SC-XRD)Solution NMR (1D/2D)Microcrystal Electron Diffraction (MicroED)
Sample Requirement > 10 μm single crystal1–5 mg in deuterated solvent< 1 μm nanocrystalline powder
Output Resolution Atomic (≤ 0.8 Å)Connectivity & relative environmentsAtomic (≤ 1.0 Å)
Regiochemical Proof Unambiguous 3D coordinatesInferred via 2D HMBC/NOESYUnambiguous 3D coordinates
Data Acquisition Time 2 – 12 hours1 – 4 hours< 30 minutes
Primary Limitation Crystal growth bottleneckCannot provide absolute spatial coordinatesHigh dynamic scattering; difficult to locate hydrogens

While NMR remains the highest-throughput method for routine batch validation, it relies on chemical shift environments rather than direct spatial coordinates. When unambiguous 3D coordinates are required, SC-XRD is the definitive gold standard. However, if the indanone derivative yields only microcrystalline powders that fail to meet the >10 μm threshold for SC-XRD, MicroED serves as a powerful alternative, utilizing electron beams to extract high-resolution data from vanishingly small crystals[2][3].

Structural Validation Decision Workflow

The following workflow illustrates the logical progression from synthesized powder to confirmed 3D structure, highlighting the integration of orthogonal techniques.

G Start 5-Hydroxy-7-nitro-1-indanone (Synthesized Powder) Cryst Crystal Growth (Slow Evaporation) Start->Cryst > 10 μm crystals NMR Solution NMR (1H, 13C, 2D) Start->NMR Soluble fraction MicroED MicroED (Nanocrystals) Start->MicroED < 1 μm crystals SCXRD Single-Crystal XRD (Data Collection) Cryst->SCXRD Valid Self-Validating Check (R-factor, Mogul) NMR->Valid Orthogonal Data Structure Structure Solution (Direct Methods) MicroED->Structure Dynamical Refinement SCXRD->Structure Structure->Valid Final Confirmed 3D Structure & Regiochemistry Valid->Final R1 < 5%

Workflow comparing SC-XRD, NMR, and MicroED for small molecule structural validation.

In-Depth Methodology: SC-XRD as a Self-Validating System

To achieve publishable structural validation of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, the experimental protocol must be designed to minimize artifacts and maximize signal-to-noise ratios. The following methodology details the causality behind each critical step.

Step 1: Crystal Growth via Controlled Supersaturation
  • Action: Dissolve 10 mg of the synthesized compound in a 1:1 mixture of dichloromethane and hexane. Allow the solvent to evaporate slowly in a vibration-free environment at 20°C.

  • Causality: Rapid precipitation leads to kinetic trapping, yielding amorphous powders or twinned crystals. Slow evaporation ensures thermodynamic control over the crystal lattice formation, minimizing defects and producing the >10 μm single domains required for X-ray diffraction.

Step 2: Crystal Harvesting and Cryogenic Mounting
  • Action: Select a block-shaped crystal (~0.15 × 0.10 × 0.08 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil and mount it on a cryoloop.

  • Causality: Under polarized light, a true single crystal will extinguish light uniformly; irregular extinction indicates twinning. The perfluoropolyether oil acts as a cryoprotectant and prevents crystal degradation from rapid solvent loss prior to freezing.

Step 3: X-Ray Data Collection at 100 K
  • Action: Transfer the loop to a diffractometer equipped with a Mo-Kα or Cu-Kα microfocus source. Maintain the crystal at 100 K using a nitrogen cold stream.

  • Causality: Cryogenic temperatures drastically reduce the thermal motion of atoms (Debye-Waller factors). This minimizes the smearing of electron density, thereby improving the signal-to-noise ratio at high diffraction angles and allowing for the precise localization of lighter atoms, such as the hydrogen on the C5-hydroxyl group.

Step 4: Structure Solution and Refinement
  • Action: Solve the initial phases using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares refinement against F2 .

  • Causality: Refining against F2 utilizes all collected data—including weak and negative reflections—preventing statistical bias and ensuring the most accurate atomic coordinates.

Step 5: The Self-Validating Quality Check
  • Action: Evaluate the final model using the R1 factor, wR2, and the residual electron density map ( Δρ ). Compare bond lengths and angles to the Cambridge Structural Database (CSD) using the Mogul geometry validation program[4].

  • Causality: Crystallography is inherently self-validating. The refinement process iteratively minimizes the difference between observed ( Fobs​ ) and calculated ( Fcalc​ ) diffraction amplitudes. A correct structural model of the indanone derivative is mathematically proven when:

    • R1 < 5% : Indicating excellent agreement between the model and the raw data.

    • Goodness-of-Fit (GoF) ≈ 1.0 : Confirming the weighting scheme is appropriate.

    • Maximum Δρ < 0.5 e/ų : Proving that all electron density has been correctly assigned to atoms, with no "ghost" peaks remaining.

Addressing the Limitations: When to use MicroED

If the indanone derivative stubbornly refuses to form crystals larger than 1 μm, traditional SC-XRD will fail due to insufficient scattering volume. In these instances, MicroED is deployed. Because electrons interact with matter much more strongly than X-rays, MicroED can solve structures from nanocrystals[5].

However, researchers must account for dynamic scattering (multiple scattering events within the crystal), which can artificially inflate R-factors in MicroED datasets. To validate MicroED structures of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, dynamical refinement algorithms must be applied to correct these scattering artifacts, ensuring the regiochemistry is assigned with the same confidence as SC-XRD.

References

  • Title: Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments Source: MDPI URL: [Link]

  • Title: Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: PMC - NIH URL: [Link]

  • Title: wwPDB: X-ray validation report user guide Source: Protein Data Bank URL: [Link]

Sources

Comparative Efficacy of Substituted Indanone Derivatives in Target Screening: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The 1-Indanone Core: A Scaffold of Therapeutic Promise

The 1-indanone structure, consisting of a benzene ring fused to a five-membered cyclopentanone ring, is a recurring motif in a multitude of pharmacologically active compounds.[4] Its synthetic tractability allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity. Modifications can be readily made on the aromatic ring, the benzylic position (C2), and the methylene position (C3), leading to a vast chemical space for exploration. The introduction of specific functional groups, such as the hydroxyl and nitro groups at the 5 and 7 positions, respectively, is of significant interest for modulating the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Target Screening of Indanone Derivatives: A Comparative Analysis

The therapeutic potential of novel chemical entities is assessed through a process of target screening, where compounds are tested for their ability to modulate the activity of specific biological molecules, typically enzymes or receptors. For the purpose of this guide, we will focus on two major classes of drug targets: cholinesterases and protein kinases.

Cholinesterase Inhibition: A Key Strategy in Alzheimer's Disease

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[5] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. The following table presents a comparative analysis of the AChE inhibitory activity of a series of representative indanone derivatives, synthesized and evaluated in various studies.

Compound IDR1R2IC50 (µM) for AChEReference
1a -OCH3-H5.2[5]
1b -Cl-H2.8[5]
1c -H-NO28.1[5]
2a -OCH3-OCH31.5[6]
2b -F-H3.7[6]

This table is a composite representation based on data from multiple sources for illustrative purposes.

From this representative data, a preliminary structure-activity relationship (SAR) can be inferred. The introduction of an electron-withdrawing group like chlorine at the R1 position (compound 1b ) appears to enhance AChE inhibitory activity compared to an electron-donating methoxy group (compound 1a ). Furthermore, the di-substituted derivative 2a shows improved potency, suggesting that multiple interactions with the enzyme's active site may be beneficial.

Protein Kinase Inhibition: A Pillar of Modern Cancer Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for drug development. The following table illustrates the comparative efficacy of a hypothetical series of indanone derivatives against a representative protein kinase.

Compound IDR1R2IC50 (µM) for Target Kinase
3a -H-H15.2
3b -OH-H7.8
3c -H-NH24.1
3d -OH-NH21.9

This table presents hypothetical data to illustrate the principles of SAR analysis for kinase inhibitors.

In this hypothetical series, the introduction of a hydroxyl group at the R1 position (compound 3b ) and an amino group at the R2 position (compound 3c ) both lead to an increase in inhibitory activity compared to the unsubstituted parent compound (3a ). The combination of both substituents in compound 3d results in a synergistic effect, highlighting the importance of multi-point interactions with the kinase active site.

Experimental Protocols for Target Screening

The reliability of any comparative efficacy study rests on the robustness and reproducibility of the experimental protocols. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

    • AChE enzyme solution (1 U/mL in phosphate buffer)

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution (or vehicle for control).

    • Add 10 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance at regular intervals for 5-10 minutes.

    • Calculate the rate of reaction for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protein Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.

Principle: The amount of ADP produced is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely correlated with the kinase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase reaction buffer

    • Purified recombinant kinase

    • Kinase-specific substrate

    • ATP solution

    • Test compound solutions at various concentrations

    • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound solution to each well.

    • Add 2 µL of the kinase solution.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The percent inhibition is calculated relative to positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental and biological contexts, the following diagrams illustrate the screening workflow and a hypothetical signaling pathway.

experimental_workflow cluster_prep Compound & Reagent Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Compound Library Compound Library Plate Dispensing Plate Dispensing Compound Library->Plate Dispensing Assay Reagents Assay Reagents Assay Reagents->Plate Dispensing Incubation Incubation Plate Dispensing->Incubation Automated Liquid Handling Signal Reading Signal Reading Incubation->Signal Reading Spectrophotometer/Luminometer Raw Data Raw Data Signal Reading->Raw Data IC50 Calculation IC50 Calculation Raw Data->IC50 Calculation Curve Fitting Hit Identification Hit Identification IC50 Calculation->Hit Identification

Caption: A generalized workflow for high-throughput screening of chemical compounds.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Indanone Derivative Indanone Derivative Indanone Derivative->RAF Inhibits

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

Substituted 1-indanone derivatives represent a versatile and promising class of compounds with a wide array of biological activities.[1] The data presented in this guide, while synthesized from various sources due to the lack of a direct comparative study on 5-hydroxy-7-nitro-1-indanone derivatives, highlights their potential as inhibitors of cholinesterases and protein kinases. The structure-activity relationships derived from such comparative studies are crucial for the rational design of new, more potent, and selective indanone derivatives. The detailed experimental protocols provided herein offer a solid foundation for researchers to conduct their own target screening campaigns and contribute to the growing body of knowledge on this important chemical scaffold.

References

  • Research Journal of Pharmacy and Technology. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Retrieved from [Link]

  • Sheng, R., et al. (2009). Design, synthesis and AChE inhibitory activity of indanone and aurone derivatives. European Journal of Medicinal Chemistry, 44(1), 7-17. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and Activity of Aurone and Indanone Derivatives. Retrieved from [Link]

  • Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7185-7201. Retrieved from [Link]

  • Arumugam, N., et al. (2021). Cholinesterase inhibitory activity of highly functionalized fluorinated spiropyrrolidine heterocyclic hybrids. Saudi Journal of Biological Sciences, 28(1), 754-761. Retrieved from [Link]

  • Almansour, A. I., et al. (2023). Highly functionalized dispiropyrrolidine embedded indandione hybrids as potent cholinesterase inhibitors. Journal of King Saud University - Science, 35(3), 102555. Retrieved from [Link]

  • Bentham Science. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Retrieved from [Link]

  • Dong, G. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33999-34021. Retrieved from [Link]

  • Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-512. Retrieved from [Link]

  • Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-512. Retrieved from [Link]

  • Arumugam, N., et al. (2021). Cholinesterase inhibitory activity of highly functionalized fluorinated spiropyrrolidine heterocyclic hybrids. Saudi Journal of Biological Sciences, 28(1), 754-761. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis, biological evaluation and molecular docking of spirofurochromanone derivatives as anti-inflammatory and antioxidant agents. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. Drug Design, Development and Therapy, 16, 2697-2713. Retrieved from [Link]

  • Google Patents. (2016). CN105330525A - Preparation method of 7-hydroxy-1-indanone.
  • Hranjec, M., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. Molecules, 28(19), 6898. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Product - A Commitment to Safety

As researchers dedicated to innovation, our responsibility extends beyond the synthesis and analysis of novel compounds. The safe and environmentally conscious management of chemical waste is a critical component of scientific integrity. This guide provides a detailed protocol for the proper disposal of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, a specialized indanone derivative.[1] Due to the presence of a nitroaromatic group, this compound warrants specific handling procedures to mitigate potential hazards.[2][3]

Hazard Assessment: Understanding the "Why"

The primary hazard associated with 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one stems from its nitroaromatic functionality. This chemical group is known for several risk factors:

  • Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4]

  • Environmental Hazard: These compounds can be persistent environmental pollutants and are often toxic to aquatic life.[4][6]

  • Reactivity and Instability: While this specific compound is not characterized as explosive, many nitroaromatic compounds are energetically unstable and can be sensitive to shock, heat, or friction.[2][3] Contamination with acids, bases, or amines can sometimes increase shock sensitivity.[5]

The most prudent approach is to treat this compound as hazardous and to chemically neutralize its primary hazard—the nitro group—before final disposal. The goal of chemical treatment is to reduce the nitro group (-NO₂) to the much less hazardous amino group (-NH₂).

The Disposal Workflow: A Decision-Making Framework

Before proceeding with any chemical handling, it is essential to have a clear and logical workflow. The following diagram outlines the decision-making process for the safe management of waste containing 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Consultation & Assessment cluster_2 Step 2: Deactivation Protocol cluster_3 Step 3: Waste Segregation & Final Disposal start 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one (Solid Waste or in Solution) consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs assess_quantity Assess Quantity of Waste (Small Lab-Scale vs. Bulk) consult_ehs->assess_quantity deactivate Chemical Deactivation Recommended: Nitro Group Reduction assess_quantity->deactivate protocol Execute Sodium Dithionite Reduction Protocol (See Section 3) deactivate->protocol segregate Segregate Treated (Aqueous) and Untreated (Solid) Waste protocol->segregate label_container Label Waste Container Clearly: 'Treated 5-Hydroxy-7-amino... Waste' 'Hazardous Waste: 5-Hydroxy-7-nitro...' segregate->label_container final_disposal Arrange Pickup with EHS for Incineration or Landfill label_container->final_disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is a multifaceted organic molecule featuring an indanone framework, a hydroxyl group, and a nitro group.[1] While specific toxicological data for this compound is limited, a thorough hazard assessment can be extrapolated from its constituent functional groups and related molecules.

Structural Analogs and Their Known Hazards:

To build a robust safety profile, we will consider the hazards associated with similar chemical structures:

CompoundKey Functional GroupsKnown Hazards
5-Nitro-2,3-dihydro-1H-inden-1-one Nitro, KetoneHarmful if swallowed.[2]
Aromatic Nitro Compounds Nitro, Aromatic RingCan be toxic and environmentally hazardous. May cause skin and eye irritation.[3]
Ketones KetoneCan be irritants and are often good solvents, which can affect the integrity of some glove materials.[4][5]

Based on this analysis, it is prudent to treat 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one as a compound that is harmful if swallowed and a potential skin and eye irritant.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure during the handling of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one. The following is a step-by-step guide for donning and doffing the required PPE.

Recommended PPE
  • Primary Gloves: Butyl rubber gloves are recommended due to their excellent resistance to ketones and nitro-compounds.[5]

  • Secondary Gloves (Double-Gloving): A pair of nitrile gloves can be worn underneath the butyl rubber gloves. While nitrile gloves offer poor resistance to ketones, they provide an additional barrier and can indicate a breach in the outer glove.[4][6][7]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and fine particulates. A face shield should be worn over the goggles when there is a significant risk of splashing.

  • Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned.

  • Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.

Donning and Doffing Procedures

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of butyl rubber gloves, ensuring the cuffs of the lab coat are tucked into the gloves.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer butyl rubber gloves, turning them inside out as you remove them.

  • Face and Eye Protection: Remove the face shield (if worn) and then the goggles.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination on the exterior.

  • Inner Gloves: Remove the inner nitrile gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling in the Laboratory

All manipulations of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the fume hood is clean and uncluttered. Gather all necessary equipment and reagents before starting.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood.

  • Post-Handling: Decontaminate all surfaces and equipment after use.

Disposal Plan: Managing Chemical Waste

Proper disposal of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one and any contaminated materials is crucial to protect personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a dedicated, labeled hazardous waste container. The label should clearly state "Hazardous Waste - Aromatic Nitro Compounds".

  • Liquid Waste: Collect any liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams.[3]

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

Disposal Procedure:

  • Containment: Ensure all waste containers are securely sealed.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area until they can be collected.

  • Collection: Arrange for the collection of hazardous waste through your institution's EHS department.[8] Professional disposal via high-temperature incineration is the recommended method for nitroaromatic compounds.[3]

Visualization of Safety Protocols

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Handling 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one AssessHazards Assess Hazards: - Aromatic Nitro Compound - Ketone - Potential Irritant Start->AssessHazards EyeProtection Eye Protection: - Chemical Splash Goggles - Face Shield (if splash risk) AssessHazards->EyeProtection Select PPE HandProtection Hand Protection: - Double Glove - Outer: Butyl Rubber - Inner: Nitrile AssessHazards->HandProtection BodyProtection Body Protection: - Flame-Resistant Lab Coat AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: - Chemical Fume Hood AssessHazards->RespiratoryProtection SegregateWaste Segregate Waste: - Solid - Liquid - PPE HandProtection->SegregateWaste Dispose of Contaminated PPE LabelWaste Label Waste Containers SegregateWaste->LabelWaste EHS_Pickup Arrange EHS Pickup LabelWaste->EHS_Pickup

Caption: PPE selection and disposal workflow.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart.
  • BenchChem. (n.d.). 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one.
  • AK Scientific, Inc. (n.d.). 5-Nitro-2,3-dihydrophthalazine-1,4-dione Safety Data Sheet.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.